Methyl 4-(chlorocarbonyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-carbonochloridoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXXHXPNTZBZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224137 | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7377-26-6 | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7377-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007377266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90224137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(chlorocarbonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-(chlorocarbonyl)benzoate structural formula and properties
An In-depth Technical Guide to Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in organic synthesis. It details the compound's structural formula, physicochemical properties, safety protocols, and core applications, with a focus on its utility in pharmaceutical and agrochemical research and development.
Structural and Chemical Identity
This compound, also known as 4-carbomethoxybenzoyl chloride, is a bifunctional molecule containing both a methyl ester and a highly reactive acyl chloride group. This unique structure makes it a versatile building block for introducing a 4-carbomethoxybenzoyl moiety into various molecular scaffolds.
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 7377-26-6[1][2] |
| Molecular Formula | C₉H₇ClO₃[1][2] |
| Molecular Weight | 198.60 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| Synonyms | Methyl 4-(chloroformyl)benzoate, 4-Chlorocarbonylbenzoic acid methyl ester, Methyl terephthaloyl chloride[1] |
| InChI | 1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3[1][2] |
| InChIKey | CVXXHXPNTZBZEL-UHFFFAOYSA-N[1][2] |
| SMILES | COC(=O)c1ccc(cc1)C(Cl)=O[1][2] |
Physicochemical Properties
This compound is typically an off-white to white crystalline powder.[3] Its physical and chemical properties are critical for its handling, storage, and application in chemical syntheses.
Summary of Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Appearance | Off-white to white crystalline powder | [3] |
| Melting Point | 50-59 °C | [3][4] |
| Boiling Point | 140 °C at 15 mmHg | [4][5] |
| Density | 1.291 g/cm³ (estimate) | [6] |
| Refractive Index | 1.54 (estimate) | [6] |
| Purity | ≥95% (GC) | [1] |
| Solubility | Hydrolyzes in water | [4] |
| Sensitivity | Moisture sensitive |[4][7] |
Safety and Handling
This compound is corrosive and requires careful handling in a controlled environment. It is classified as a combustible, corrosive hazardous material.[1][8] Contact with water liberates toxic gas.[7]
GHS Hazard Information
| Category | Details |
|---|---|
| Pictograms | Corrosion, Exclamation mark[1] |
| Signal Word | Danger [1][8] |
| Hazard Statements | H302: Harmful if swallowed.[2][9] H314: Causes severe skin burns and eye damage.[1][2][9] H290: May be corrosive to metals.[5] |
| Precautionary Statements | P260, P280, P301+P312, P303+P361+P353, P304+P340+P310, P305+P351+P338[1][8] |
Personal Protective Equipment (PPE):
-
Respiratory: Dust mask type N95 (US) or type P3 (EN 143) respirator cartridges.[1][10]
-
Hand: Protective gloves.[1]
-
Skin and Body: Wear appropriate protective clothing to prevent skin exposure.[7]
Core Applications and Reactivity
The primary utility of this compound stems from its acyl chloride functional group, which is a highly reactive electrophile. This allows it to readily participate in nucleophilic acyl substitution reactions.[3]
Key Applications:
-
Pharmaceutical Synthesis: It serves as a critical intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs.[6][11] It is used in the preparation of benzophenone (B1666685) derivatives and novel bulky hydrophobic retinoids.[4][12]
-
Agrochemicals: The compound is a building block for herbicides and fungicides.[11]
-
Fine Chemicals: Its versatility makes it a valuable precursor in the production of various fine and specialty chemicals.[6]
The logical relationship between the compound's structure and its applications is visualized below.
Caption: Logical flow from structure to application.
Experimental Protocols
Detailed methodologies are crucial for the safe and effective use of this reagent. Below are representative protocols for its synthesis and a common subsequent reaction.
Synthesis of this compound
This protocol is adapted from a documented synthesis method involving the chlorination of a terephthalic acid derivative.[4]
Materials:
-
Potassium methyl terephthalate (B1205515) (1.0 eq)
-
Toluene (B28343) (approx. 7.5 mL per gram of starting material)
-
Thionyl chloride (SOCl₂) (approx. 0.37 mL per gram of starting material)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dosing funnel
-
Thermometer
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Charge a three-necked round-bottom flask with potassium methyl terephthalate and toluene under a nitrogen atmosphere.
-
With stirring, slowly add thionyl chloride dropwise via the dosing funnel.
-
After the addition is complete, heat the reaction mixture to 67 °C.
-
Maintain this temperature and continue stirring for 3 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or IR spectroscopy, observing the disappearance of the carboxylic acid salt).
-
Upon completion, cool the mixture to room temperature.
-
The product can be isolated from the reaction mixture through filtration to remove salts, followed by removal of the solvent under reduced pressure. Further purification may be achieved by distillation or recrystallization.
General Protocol for N-Acylation
This protocol outlines a general procedure for forming an amide by reacting this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.1-1.5 eq)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Nitrogen inlet
Procedure:
-
Dissolve the primary amine and the tertiary amine base in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve this compound in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the solution of the acyl chloride dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated aqueous NaHCO₃ to remove any acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
The following diagram illustrates a typical workflow for synthesis and purification.
Caption: General experimental workflow for acylation.
Role in Drug Discovery
While this compound is not typically a final drug product, it is a key precursor for creating derivatives with potential biological activity. For example, derivatives of similar benzoic acid esters have been synthesized and investigated as inhibitors of signaling proteins like the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy.[13] The ability to easily form amide or ester linkages allows for the systematic modification of lead compounds in drug discovery campaigns.
The diagram below conceptualizes its role as a building block in creating targeted inhibitors.
Caption: Role as a building block for targeted therapies.
Spectroscopic Data
Full characterization of this compound relies on standard spectroscopic techniques. The data is available through various public and commercial databases.
Available Spectroscopic Data
| Technique | Database/Source |
|---|---|
| ¹H NMR | SpectraBase[2] |
| ¹³C NMR | SpringerMaterials[2] |
| IR Spectra (FTIR) | Wiley-VCH GmbH[2] |
| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center[2] |
| Raman Spectra | SpectraBase[2] |
References
- 1. 4-(氯羰基)苯甲酸甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C9H7ClO3 | CID 81850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 4-chlorocarbonylbenzoate | 7377-26-6 [chemicalbook.com]
- 5. Methyl 4-(Chloroformyl)benzoate | 7377-26-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. innospk.com [innospk.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound = 95 7377-26-6 [sigmaaldrich.com]
- 9. chemical-label.com [chemical-label.com]
- 10. This compound = 95 7377-26-6 [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Methyl 4-chlorocarbonylbenzoate, 98% | Fisher Scientific [fishersci.ca]
- 13. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-(chlorocarbonyl)benzoate, a versatile bifunctional reagent crucial in synthetic organic chemistry. With its dual reactivity stemming from an acyl chloride and a methyl ester group, this compound serves as a pivotal building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document outlines its chemical identity, physical and chemical properties, key synthetic applications with detailed experimental protocols, and safety information.
Chemical Identity and Synonyms
This compound is unambiguously identified by its CAS number. Its structure features a benzene (B151609) ring substituted with a methyl ester group and a chlorocarbonyl group at the 1 and 4 positions, respectively.
| Identifier | Value |
| CAS Number | 7377-26-6[1][2][3][4][5] |
| Molecular Formula | C₉H₇ClO₃[1][2][3][4] |
| IUPAC Name | This compound |
The compound is also known by several synonyms in commercial and academic literature, which are listed below.
| Synonym |
| 4-Chlorocarbonylbenzoic acid methyl ester[1] |
| Methyl 4-(chloroformyl)benzoate[1][4] |
| Methyl terephthaloyl chloride[1] |
| p-Carbomethoxybenzoyl chloride[3] |
| 4-(Methoxycarbonyl)benzoyl chloride |
| Terephthalic acid monomethyl ester chloride[4][6] |
| Benzoic acid, 4-(chlorocarbonyl)-, methyl ester[4] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its handling, reaction setup, and characterization.
| Property | Value |
| Molecular Weight | 198.60 g/mol [1][2][4] |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 50-59 °C |
| Boiling Point | 140 °C at 15 mmHg[3] |
| Density | 1.291 g/cm³[3] |
| Purity | Typically ≥95-98% (by GC or HPLC)[1][5] |
| ¹H NMR | Spectral data available in public databases.[1] |
| ¹³C NMR | Spectral data available in public databases.[1] |
| FT-IR | Spectral data available in public databases.[1] |
| Mass Spectrometry | Spectral data available in public databases.[1] |
Core Synthetic Applications and Experimental Protocols
The high reactivity of the acyl chloride group makes this compound an excellent reagent for nucleophilic acyl substitution reactions. This allows for the efficient introduction of the 4-(methoxycarbonyl)benzoyl moiety into various molecules. Below are detailed protocols for its primary applications in the synthesis of amides and esters, which are common linkages in pharmaceuticals and other fine chemicals.
Synthesis of N-Substituted Amides
The reaction of this compound with primary or secondary amines affords the corresponding N-substituted 4-(methoxycarbonyl)benzamides. The Schotten-Baumann reaction condition is a classic and effective method for this transformation.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 to 1.5 equivalents) or pyridine (B92270), to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel.
Figure 1: Workflow for the synthesis of N-substituted amides.
Synthesis of Benzoate (B1203000) Esters
This compound readily reacts with alcohols or phenols to yield the corresponding 4-(methoxycarbonyl)benzoate esters. This esterification is often carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: General Procedure for Ester Synthesis
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (B47542) (1.0 equivalent) in an anhydrous solvent like dichloromethane or THF.
-
Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents) to the solution. For less reactive alcohols, a stronger base like sodium hydride may be used, in which case the alcohol is deprotonated first to form the more nucleophilic alkoxide.
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the alcohol solution at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude ester can be purified by column chromatography or distillation under reduced pressure.
Figure 2: Workflow for the synthesis of benzoate esters.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[3][7] Its utility has been noted in the preparation of complex molecules such as benzophenone (B1666685) derivatives and bulky hydrophobic retinoids, which have shown therapeutic potential in oncology and inflammatory diseases.[7] The ability to readily form stable amide and ester linkages makes it a key component in constructing larger, biologically active molecules.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a corrosive substance (Hazard Class 8).[3] In case of contact with skin or eyes, rinse immediately with plenty of water. The compound is harmful if swallowed. Store in a cool, dry place under an inert atmosphere to prevent degradation.
References
- 1. This compound | C9H7ClO3 | CID 81850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. 4-(氯羰基)苯甲酸甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. innospk.com [innospk.com]
An In-depth Technical Guide to the Reactivity of Methyl 4-(chlorocarbonyl)benzoate Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional reagent of significant interest in organic synthesis, particularly in the fields of pharmaceutical and materials science. Its structure incorporates two key functional groups: a highly reactive acyl chloride and a more stable methyl ester. This duality allows for selective and sequential reactions, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the differential reactivity of these two functional groups, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and logical workflows.
Core Principles of Reactivity
The significant difference in reactivity between the acyl chloride and the methyl ester moieties in this compound stems from the electronic and steric properties of the leaving groups. Acyl chlorides are among the most reactive carboxylic acid derivatives, while esters are considerably less so.[1]
The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is:
Acyl Chloride > Acid Anhydride > Ester > Amide [1]
This trend is primarily governed by the ability of the leaving group to depart. The chloride ion (Cl⁻) is a weak base and an excellent leaving group, making the acyl chloride highly susceptible to nucleophilic attack. In contrast, the methoxide (B1231860) ion (CH₃O⁻) from the methyl ester is a stronger base and a poorer leaving group, resulting in lower reactivity.
Quantitative Reactivity Data
| Compound | Reaction | Rate Constant (k) | Half-life (t₁/₂) | Conditions |
| Benzoyl Chloride | Hydrolysis | 4.2 x 10⁻² s⁻¹[2] | 16 seconds[2] | 25 °C in water[2] |
| Methyl Benzoate | Base Hydrolysis (in rat plasma) | - | 36 minutes[3] | - |
| Methyl Benzoate | Base Hydrolysis (in rat liver microsomes) | - | 15 minutes[3] | - |
Table 1: Comparative Hydrolysis Rate Data for Model Compounds.
This substantial difference in hydrolysis rates, with the acyl chloride reacting orders of magnitude faster than the ester, underscores the principle of chemoselectivity that can be achieved with this compound.
Chemoselective Reactions: Experimental Protocols
The differential reactivity allows for the selective functionalization of the acyl chloride group while leaving the methyl ester intact.
Selective Amidation
The reaction of this compound with a primary or secondary amine selectively forms an amide at the 4-position.
General Protocol for Selective Amidation:
-
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine) (1.0-1.2 equivalents)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., triethylamine, pyridine) (1.0-1.5 equivalents, optional, to scavenge HCl)
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the amine (and the optional base) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting methyl 4-(aminocarbonyl)benzoate derivative by recrystallization or column chromatography.
-
Example Yields for Amidation Products:
| Amine | Product | Yield |
| Aniline | Methyl 4-(phenylaminocarbonyl)benzoate | >90% |
| Benzylamine | Methyl 4-(benzylaminocarbonyl)benzoate | >90% |
Table 2: Representative yields for selective amidation reactions.
Characterization Data for Methyl 4-(phenylaminocarbonyl)benzoate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J=8.4 Hz, 2H), 7.95 (s, 1H), 7.65 (d, J=8.0 Hz, 2H), 7.40 (t, J=8.0 Hz, 2H), 7.18 (t, J=7.6 Hz, 1H), 3.95 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 164.8, 142.1, 137.8, 134.2, 130.3, 129.2, 127.5, 124.7, 120.5, 52.5.
Selective Esterification (Transesterification of the Acyl Chloride)
Reaction with an alcohol allows for the selective formation of a new ester at the 4-position, resulting in an unsymmetrical terephthalate (B1205515) derivative.
General Protocol for Selective Esterification:
-
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol) (1.0-1.5 equivalents)
-
Aprotic solvent (e.g., DCM, THF)
-
Base (e.g., pyridine, triethylamine) (1.0-1.5 equivalents)
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the alcohol followed by the base to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described in the amidation protocol.
-
Purify the resulting unsymmetrical diester by column chromatography or distillation.
-
Reactions of the Methyl Ester Functional Group
While significantly less reactive, the methyl ester group can undergo reactions under more forcing conditions, such as hydrolysis or amidation, typically after the acyl chloride has been functionalized.
Hydrolysis of the Methyl Ester
Protocol for Methyl Ester Hydrolysis:
-
Materials:
-
Methyl 4-(substituted-carbonyl)benzoate
-
Base (e.g., NaOH, KOH) (2-5 equivalents)
-
Solvent (e.g., Methanol (B129727)/Water mixture)
-
-
Procedure:
-
Dissolve the methyl ester derivative in a mixture of methanol and water.
-
Add the base and heat the mixture to reflux for 2-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl until a precipitate forms.
-
Collect the solid carboxylic acid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum.
-
Signaling Pathways and Logical Workflows
The predictable reactivity of this compound allows for a logical approach to its use in multi-step syntheses.
The above diagram illustrates the fundamental choice a researcher faces. Mild conditions with a suitable nucleophile will favor selective reaction at the more reactive acyl chloride, while harsher conditions can lead to reaction at both functional groups.
This workflow demonstrates a typical synthetic sequence where the acyl chloride is first selectively reacted, followed by a subsequent transformation of the less reactive methyl ester.
Conclusion
This compound is a powerful synthetic tool due to the pronounced difference in reactivity between its acyl chloride and methyl ester functional groups. By carefully selecting reaction conditions and nucleophiles, researchers can achieve highly chemoselective transformations, enabling the efficient construction of complex, functionalized aromatic compounds. This guide provides the foundational knowledge and practical protocols to effectively utilize this versatile reagent in drug discovery and materials science research.
References
Key chemical reactions involving Methyl 4-(chlorocarbonyl)benzoate
An In-depth Technical Guide to the Core Chemical Reactions of Methyl 4-(chlorocarbonyl)benzoate
Authored for: Researchers, Scientists, and Drug Development Professionals December 20, 2025
Abstract
This compound (CAS: 7377-26-6), also known as monomethyl terephthaloyl chloride, is a bifunctional reagent of significant importance in organic synthesis, materials science, and pharmaceutical development.[1][2] Its structure, featuring a highly reactive acyl chloride and a more stable methyl ester, allows for selective and sequential transformations, making it a valuable building block for complex molecular architectures.[1] This guide provides a detailed overview of its primary chemical reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Introduction to this compound
This compound is a white to off-white crystalline solid with a molecular weight of 198.60 g/mol .[2][3] Its utility stems from the differential reactivity of its two functional groups. The chlorocarbonyl (acyl chloride) group is a powerful electrophile, susceptible to nucleophilic acyl substitution, while the methyl ester is comparatively stable and typically requires harsher conditions, such as strong acid or base, for reaction.[4] This orthogonality is crucial for its role as an intermediate in the synthesis of pharmaceuticals, fine chemicals, and polymers.[2]
Physical and Chemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇ClO₃ | [2] |
| Molecular Weight | 198.60 g/mol | [2] |
| Melting Point | 50-59 °C | |
| Boiling Point | 135-170 °C @ 12 Torr | [5] |
| Density | 1.291 g/cm³ | [2] |
| Hazard Class | 8 (Corrosive) |[2] |
Core Reactivity and Key Chemical Reactions
The principal reactivity of this compound is centered on the electrophilic acyl chloride group. It readily participates in nucleophilic acyl substitution reactions with a wide range of nucleophiles, typically without the need for coupling agents.[1]
References
- 1. This compound | Aryl Chloroformate Reagent [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. This compound | C9H7ClO3 | CID 81850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic chemistry - Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis and Commercial Availability of Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(chlorocarbonyl)benzoate, a versatile bifunctional reagent, is a key intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its dual reactivity, stemming from the presence of both a methyl ester and a reactive acyl chloride group, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol for its preparation from monomethyl terephthalate (B1205515). Furthermore, it offers a summary of its commercial availability, typical purity levels, and key physical and chemical properties. This document is intended to serve as a practical resource for researchers, chemists, and professionals involved in drug discovery and development.
Introduction
This compound, also known as methyl terephthaloyl chloride or 4-carbomethoxybenzoyl chloride, is a white to off-white crystalline solid. Its strategic importance in organic synthesis lies in its ability to act as a linker molecule, enabling the facile introduction of a methyl benzoate (B1203000) moiety into a target structure. The acyl chloride functionality is highly susceptible to nucleophilic attack, readily reacting with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. This reactivity profile has led to its widespread use in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound is the reaction of monomethyl terephthalate with a chlorinating agent. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous.
Reaction Pathway
The synthesis proceeds via the nucleophilic acyl substitution of the carboxylic acid group in monomethyl terephthalate with a chloride ion from thionyl chloride.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a typical laboratory-scale synthesis of this compound from monomethyl terephthalate and thionyl chloride.
Materials:
-
Monomethyl terephthalate
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (B28343) (or other inert solvent like dichloromethane)
-
Dry glassware (round-bottom flask, reflux condenser with a drying tube)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, add monomethyl terephthalate.
-
Solvent Addition: Add anhydrous toluene to the flask to suspend the monomethyl terephthalate.
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the stirred suspension at room temperature. The addition should be done in a well-ventilated fume hood due to the evolution of HCl gas.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Removal of Excess Reagent: Distill off the excess thionyl chloride and the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from an appropriate solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate) to yield the final product as a crystalline solid.
Quantitative Data
| Parameter | Value | Reference/Note |
| Starting Material | Monomethyl terephthalate | Commercially available. |
| Reagent | Thionyl Chloride (SOCl₂) | Typically used in excess (2-3 equivalents). |
| Solvent | Anhydrous Toluene | Other inert solvents can also be used. |
| Reaction Temperature | Reflux (~76 °C) | Boiling point of thionyl chloride. |
| Reaction Time | 2-4 hours | Monitor by cessation of HCl evolution. |
| Typical Yield | > 90% | Yields can vary based on scale and purity. |
| Purity Assessment | HPLC, GC-MS, NMR | To confirm the structure and purity. |
Commercial Availability
This compound is readily available from a variety of chemical suppliers. It is typically offered in various quantities, from grams to kilograms, catering to both research and industrial needs.
Major Suppliers
A non-exhaustive list of major suppliers includes:
-
Sigma-Aldrich (Merck)
-
Tokyo Chemical Industry (TCI)
-
Thermo Fisher Scientific
-
Chem-Impex International
Typical Product Specifications
| Parameter | Specification | Analysis Method |
| Purity | ≥95% to ≥98% | GC, HPLC |
| Appearance | Off-white to white crystalline powder | Visual |
| Melting Point | 50-59 °C | Melting Point Apparatus |
| Molecular Formula | C₉H₇ClO₃ | - |
| Molecular Weight | 198.60 g/mol | - |
| CAS Number | 7377-26-6 | - |
Characterization and Quality Control
The identity and purity of synthesized or purchased this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl, acyl chloride carbonyl, and the aromatic ring.
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern, confirming the identity and assessing purity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of the compound.[2]
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It reacts with water and other protic solvents, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and procurement of this compound.
References
An In-depth Technical Guide to the Safe Handling of Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and detailed handling protocols for Methyl 4-(chlorocarbonyl)benzoate (CAS No. 7377-26-6), a reactive acyl chloride commonly utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 7377-26-6[2][3] |
| Molecular Formula | C₉H₇ClO₃[2][3] |
| Molecular Weight | 198.60 g/mol [2][3] |
| Appearance | White to off-white crystalline powder/solid[1] |
| Melting Point | 50-59 °C[1] |
| Boiling Point | 140 °C at 15 mmHg[4] |
| Solubility | Soluble in toluene[4] |
| Moisture Sensitivity | Moisture sensitive[5] |
Hazard Identification and GHS Classification
This compound is a hazardous substance that can cause severe harm if not handled properly. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][6] |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage[2][6][7] |
| Corrosive to Metals | 1 | H290: May be corrosive to metals[7] |
First-Aid Measures
Immediate medical attention is required in all cases of exposure.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5][7][8] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor.[5][7][8] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5][7][8] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][7][8] |
Firefighting Measures
| Aspect | Guideline |
| Suitable Extinguishing Media | Use dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water jet.[5][9] |
| Specific Hazards | Reacts with water to liberate toxic gas (Hydrogen Chloride).[5] Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5] |
| Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5] |
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably a certified chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[5] |
| Eye/Face Protection | Wear chemical splash goggles and a face shield.[5] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[5] |
| Respiratory Protection | If dust or vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.[3] |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5] |
Experimental Protocols: Safe Handling in a Synthetic Procedure
The high reactivity of the acyl chloride functional group necessitates specific procedures to ensure safety during chemical synthesis. The following is a general protocol for an aminolysis reaction to form an amide, a common application of this reagent.
Experimental Workflow for Amide Synthesis
Caption: General experimental workflow for amide synthesis using this compound.
Detailed Methodologies
-
Reaction Setup: All glassware must be thoroughly dried to prevent hydrolysis of the acyl chloride. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Addition of Acyl Chloride: The addition of this compound to the amine solution is often exothermic.[2] Slow, dropwise addition at 0 °C is crucial to control the reaction temperature and prevent the formation of side products.[2]
-
Quenching: Excess acyl chloride must be safely neutralized. This is typically achieved by the slow addition of water, an alcohol (like methanol (B129727) or ethanol (B145695) to form the corresponding methyl or ethyl ester), or a basic solution (like saturated sodium bicarbonate).[3][7] The quenching process can be exothermic and may release HCl gas, so it must be done cautiously in a fume hood.[7]
-
Work-up: The work-up procedure involves washing the organic layer with acidic and basic solutions to remove unreacted starting materials and byproducts.[2] Washing with 1 M HCl removes excess amine and base, while washing with saturated aqueous NaHCO₃ neutralizes any remaining acid.[2]
Hazard Mitigation Strategy
A systematic approach to hazard mitigation is essential when working with reactive chemicals like this compound.
Caption: Logical relationship of hazard mitigation strategies for this compound.
By implementing this structured approach, researchers can minimize the risks associated with the handling and use of this compound, ensuring a safe and productive research environment. Always consult the most recent Safety Data Sheet (SDS) before use.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. fishersci.com [fishersci.com]
- 5. wcu.edu [wcu.edu]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. personal.tcu.edu [personal.tcu.edu]
Navigating the Solubility of Methyl 4-(chlorocarbonyl)benzoate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-(chlorocarbonyl)benzoate (CAS No: 7377-26-6), a key intermediate in pharmaceutical and agrochemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document compiles available solubility information, outlines a general methodology for solubility determination, and presents a logical workflow for solvent selection in reactions involving this compound.
Core Technical Summary
Qualitative Solubility Data
While precise quantitative solubility data is not widely published, the following table summarizes the expected qualitative solubility of this compound in various organic solvents based on its chemical properties and available information. It is crucial to note that the compound will react with protic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Remarks |
| Aprotic Non-polar | Toluene, Hexane (B92381), Benzene | Soluble in Toluene.[1] Likely soluble in similar aromatic hydrocarbons. Solubility in alkanes like hexane may be lower. | Good for initial dissolution. Toluene is a confirmed solvent. |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl ether, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Expected to be soluble. | These solvents are generally good choices for reactions with acyl chlorides.[2] DMF should be used with caution as it can sometimes react with acyl chlorides.[2] |
| Protic | Water, Alcohols (e.g., Methanol, Ethanol), Primary/Secondary Amines | Reactive . | Will readily hydrolyze in water to form the corresponding carboxylic acid.[3] Will react with alcohols to form esters and with amines to form amides.[4][5] |
General Experimental Protocol for Solubility Determination
For researchers needing to establish quantitative solubility in a specific aprotic solvent for their application, the following general experimental protocol for a solid organic compound can be adapted. All procedures should be carried out under anhydrous conditions due to the moisture sensitivity of this compound.
Objective: To determine the approximate solubility of this compound in a given aprotic organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Dry glassware (e.g., vials or test tubes with caps)
-
Magnetic stirrer and stir bars (optional)
-
Constant temperature bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe with a PTFE filter)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Handle this compound and anhydrous solvents in a dry atmosphere (e.g., under a nitrogen or argon blanket or in a glove box).
-
Sample Preparation: Accurately weigh a specific amount of the chosen anhydrous solvent (e.g., 1.0 mL) into a dry vial.
-
Solute Addition: Add a small, pre-weighed amount of this compound to the solvent.
-
Equilibration: Cap the vial and place it in a constant temperature bath set to the desired temperature. Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.[6]
-
Observation: After the equilibration period, visually inspect the mixture. If all the solid has dissolved, add another pre-weighed amount of the solute and repeat the equilibration step.
-
Saturation Point: Continue adding the solute in small increments until a saturated solution is achieved, indicated by the presence of undissolved solid that persists after prolonged stirring at a constant temperature.
-
Quantification (Optional): To determine the concentration of the saturated solution, carefully filter the supernatant through a syringe filter to remove any undissolved solid. A known volume of the clear supernatant can then be analyzed (e.g., by evaporating the solvent and weighing the residue, or by a suitable spectroscopic or chromatographic method) to determine the concentration of the dissolved solute.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a reaction involving this compound is critical to ensure the desired reactivity and minimize side reactions. The following diagram, generated using the DOT language, illustrates a logical workflow for this process.
References
Spectroscopic Profile of Methyl 4-(chlorocarbonyl)benzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-(chlorocarbonyl)benzoate (CAS No: 7377-26-6), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a structural-spectroscopic correlation map.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. This information has been compiled from the Spectral Database for Organic Compounds (SDBS), operated by the National Institute of Advanced Industrial Science and Technology (AIST), Japan, under the reference number SDBS-DB No. 5869.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.18 | d | 8.8 | 2 | Ar-H (ortho to -COCl) |
| 8.08 | d | 8.8 | 2 | Ar-H (ortho to -COOCH₃) |
| 3.97 | s | - | 3 | -OCH₃ |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 168.2 | -C OCl |
| 165.5 | -C OOCH₃ |
| 138.8 | Ar-C (ipso to -COCl) |
| 134.4 | Ar-C (ipso to -COOCH₃) |
| 131.0 | Ar-CH (ortho to -COCl) |
| 129.8 | Ar-CH (ortho to -COOCH₃) |
| 52.8 | -OC H₃ |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | Ar C-H stretch |
| 1775 | Strong | C=O stretch (acyl chloride) |
| 1725 | Strong | C=O stretch (ester) |
| 1600, 1450 | Medium-Weak | Ar C=C stretch |
| 1280 | Strong | C-O stretch (ester) |
| 860 | Strong | C-Cl stretch |
Sample Preparation: KBr pellet
Experimental Protocols
The following are generalized experimental protocols for the acquisition of NMR and IR spectroscopic data for aromatic esters and acyl chlorides like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a standard pulse sequence (e.g., 30° or 90° pulse).
-
Set the number of scans (typically 8-16 for good signal-to-noise).
-
Acquire the free induction decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.
-
A higher number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the peak multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) spectrometer
-
Potassium bromide (KBr) powder (spectroscopic grade)
-
Agate mortar and pestle
-
Pellet press
-
This compound sample
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Structure-Spectroscopy Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its key spectroscopic signals.
An In-depth Technical Guide to the Applications of Methyl 4-(chlorocarbonyl)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(chlorocarbonyl)benzoate, a versatile bifunctional molecule, serves as a cornerstone in modern organic synthesis. Its unique structure, featuring both a reactive acyl chloride and a methyl ester, allows for a diverse range of chemical transformations, making it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides a comprehensive overview of its primary applications, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways and workflows.
Core Reactivity and Applications
The high reactivity of the chlorocarbonyl group is the key to the synthetic utility of this compound. This functional group readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines, alcohols, and arenes, leading to the formation of amides, esters, and ketones, respectively.
Synthesis of Amides
The reaction of this compound with primary or secondary amines provides a straightforward and efficient route to N-substituted 4-(methoxycarbonyl)benzamides. These amide derivatives are prevalent in medicinal chemistry, forming the structural core of many biologically active compounds.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-(methoxycarbonyl)benzamide
This protocol is adapted from a general procedure for the synthesis of N-arylbenzamides.
Reaction Scheme:
Caption: Synthesis of N-(4-methoxyphenyl)-4-(methoxycarbonyl)benzamide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 198.61 | 1.99 g | 10.0 |
| 4-Methoxyaniline | 123.15 | 1.23 g | 10.0 |
| Pyridine | 79.10 | 0.95 mL | 12.0 |
| Dichloromethane (B109758) (DCM) | - | 50 mL | - |
| 1 M Hydrochloric Acid | - | 2 x 30 mL | - |
| Saturated Sodium Bicarbonate | - | 2 x 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-methoxyaniline (1.23 g, 10.0 mmol) and pyridine (0.95 mL, 12.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.99 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-(4-methoxyphenyl)-4-(methoxycarbonyl)benzamide.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| N-(4-methoxyphenyl)-4-(methoxycarbonyl)benzamide | 95 | 155-157 |
| N-(4-methylphenyl)-4-(methoxycarbonyl)benzamide | 97 | 168-170 |
| N-phenyl-4-(methoxycarbonyl)benzamide | 92 | 160-162 |
| N-(4-fluorophenyl)-4-(methoxycarbonyl)benzamide | 95 | 175-177 |
Synthesis of Esters
Esterification of phenols and alcohols with this compound is another key application, often carried out under Schotten-Baumann conditions. This reaction is instrumental in creating building blocks for polymers, liquid crystals, and various biologically active molecules.
Experimental Protocol: General Procedure for the Synthesis of Phenyl 4-(methoxycarbonyl)benzoate via Schotten-Baumann Reaction
Reaction Workflow:
Caption: Workflow for the synthesis of phenyl esters.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 198.61 |
| Phenol | 94.11 |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 |
| Dichloromethane (DCM) | 84.93 |
Procedure:
-
In a flask, dissolve phenol (1.0 equivalent) in a 10% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
To this solution, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure phenyl 4-(methoxycarbonyl)benzoate.
Expected Outcome: This procedure generally provides high yields of the corresponding ester. For example, the reaction of benzoyl chloride with phenol under similar conditions gives a high yield of phenyl benzoate.
Friedel-Crafts Acylation
This compound is an effective acylating agent in Friedel-Crafts reactions, allowing for the introduction of a 4-(methoxycarbonyl)benzoyl group onto an aromatic ring. This reaction is pivotal in the synthesis of benzophenone (B1666685) derivatives, which are important pharmacophores and photoinitiators.
Experimental Protocol: Synthesis of Methyl 4-(4-methoxybenzoyl)benzoate
This protocol is based on a standard Friedel-Crafts acylation procedure.
Logical Relationship of Reaction Steps:
Caption: Logical steps in Friedel-Crafts acylation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 198.61 | 1.99 g | 10.0 |
| Anisole | 108.14 | 1.08 g | 10.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.47 g | 11.0 |
| Dichloromethane (DCM) | - | 60 mL | - |
| Concentrated Hydrochloric Acid | - | 10 mL | - |
| Saturated Sodium Bicarbonate | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add aluminum chloride (1.47 g, 11.0 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.99 g, 10.0 mmol) and anisole (1.08 g, 10.0 mmol) in anhydrous dichloromethane (30 mL).
-
Slowly add the solution from step 3 to the stirred suspension of aluminum chloride at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (100 g) and concentrated hydrochloric acid (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford methyl 4-(4-methoxybenzoyl)benzoate.
Quantitative Data for a Similar Friedel-Crafts Acylation:
The synthesis of a bexarotene (B63655) analog via Friedel-Crafts acylation of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (B1330427) with this compound has been reported with a yield of 77-96%. This demonstrates the high efficiency of this reagent in such transformations.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to readily form amides, esters, and ketones through nucleophilic acyl substitution and Friedel-Crafts acylation makes it an essential building block for the synthesis of a wide array of complex molecules with significant applications in the pharmaceutical and fine chemical industries. The protocols and data presented in this guide highlight its utility and provide a practical framework for its application in research and development.
Methodological & Application
Application Notes and Protocol: Amide Synthesis using Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional reagent widely employed in organic synthesis. It incorporates both a highly reactive acyl chloride and a methyl ester functional group, allowing for sequential and specific chemical transformations. The exceptional electrophilicity of the chlorocarbonyl group enables rapid and efficient reaction with nucleophiles, such as primary and secondary amines, to form stable amide bonds. This reaction, a form of nucleophilic acyl substitution often conducted under Schotten-Baumann conditions, is a cornerstone of medicinal chemistry for the synthesis of N-substituted 4-(methoxycarbonyl)benzamides.[1][2]
The resulting amide scaffold is a prevalent feature in numerous pharmaceutical agents due to the chemical stability of the amide bond and its capacity to participate in hydrogen bonding with biological targets. The synthesis of diverse amide libraries from this compound is a common strategy in drug discovery programs to explore structure-activity relationships (SAR) and optimize lead compounds. The reaction is known for its reliability and high yields, making it suitable for both small-scale library generation and large-scale synthesis of active pharmaceutical ingredients (APIs).[3]
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. An ancillary base is used to neutralize the hydrochloric acid byproduct.[1]
Caption: General reaction for amide synthesis.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various N-substituted benzamides using the described protocol. Yields are highly dependent on the nucleophilicity and steric hindrance of the amine substrate, as well as the specific reaction conditions employed.
| Amine Substrate | Product Name | Reaction Conditions | Yield (%) | M.P. (°C) | Reference |
| 4-Bromoaniline | N-(4-Bromophenyl)-3-((2,6-dichloropyrimidin-4-yl)oxy)benzamide | Et₃N, CH₃CN/THF, 0°C to RT, 5h | 70% | 178-180 | [4] |
| 4-Chloroaniline | 3-Amino-N-(4-chlorophenyl)-4-methoxybenzamide | Not specified | 66% | 152-154 | [5] |
| 3,4,5-Trimethoxyaniline | 3-Amino-4-methoxy-N-(3,4,5-trimethoxyphenyl)benzamide | Not specified | 65% | 140-142 | [5] |
| Allylamine | N-(Methoxycarbonyl)-2-propenylamine** | DCM, 0°C to RT, 30 min | 97-98% | Oil | [6] |
| Benzylamine | N-benzylbenzamide | Et₃N, CH₂Cl₂, 0°C to RT, 10 min | 99% | Not specified | [7] |
*Note: These examples utilize structurally similar benzoyl chlorides and anilines to demonstrate typical reaction outcomes. Yields are illustrative for the class of reaction. **Note: This reaction uses methyl chloroformate, a related acyl chloride, demonstrating high yields with aliphatic amines.
Experimental Protocol
This protocol details a general method for the synthesis of an N-substituted methyl 4-carbamoylbenzoate from an amine and this compound.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.0-1.1 equiv)
-
Tertiary amine base (e.g., Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA), 1.2-1.5 equiv)
-
Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for purification (e.g., Ethyl Acetate (B1210297), Hexanes, Ethanol)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (recrystallization dish or chromatography column)
-
Thin Layer Chromatography (TLC) plate and chamber
-
Detailed Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirring solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate (triethylamine hydrochloride) will typically form.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove residual acid), and brine.[6]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.
Purification
-
Recrystallization: If the crude product is a solid, recrystallization is often the method of choice for purification. Common solvents include ethanol, ethyl acetate, or mixtures of ethyl acetate and hexanes. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For oils or solids that do not recrystallize easily, purification by silica (B1680970) gel column chromatography may be necessary. A gradient of ethyl acetate in hexanes is a common eluent system.
Visualized Experimental Workflow
Caption: Workflow for amide synthesis and purification.
Safety Precautions
-
This compound: This reagent is corrosive and moisture-sensitive. It causes severe skin burns and eye damage and is harmful if swallowed.[8][9] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle with care.
-
General: The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain cooling and add the reagent slowly to control the reaction rate.[3]
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. This compound | C9H7ClO3 | CID 81850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(氯羰基)苯甲酸甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Esterification with Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the preparation of esters and amides. Its structure, featuring both a methyl ester and a highly reactive acyl chloride, allows for the efficient introduction of a 4-carbomethoxybenzoyl moiety onto various nucleophiles. This protocol provides detailed experimental procedures for the esterification of alcohols and phenols with this compound, a crucial transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol or phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming the ester and hydrochloric acid (HCl) as a byproduct. To neutralize the HCl, which can otherwise lead to side reactions, a base such as pyridine (B92270) or triethylamine (B128534) is typically employed.
Safety Precautions
This compound is a corrosive and moisture-sensitive solid. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Reaction with water liberates toxic hydrogen chloride gas. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Glassware should be thoroughly dried before use to prevent hydrolysis of the acyl chloride.
Experimental Protocols
General Procedure for Esterification of Alcohols and Phenols
This protocol is a general guideline for the esterification of various alcohols and phenols with this compound under standard laboratory conditions.
Materials:
-
This compound (≥95%)
-
Alcohol or Phenol (1.0 equivalent)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.1 - 1.5 equivalents)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous dichloromethane or THF.
-
Addition of Base: Add pyridine or triethylamine (1.1 - 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous dichloromethane or THF and add it dropwise to the stirring solution of the alcohol/phenol and base. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain the desired reaction temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate (B1210297) and hexanes) or by column chromatography on silica (B1680970) gel.
-
Data Presentation: Examples of Esterification Reactions
The following table summarizes typical reaction conditions and yields for the esterification of various phenols with this compound.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Pyridine | CH₂Cl₂ | Room Temp. | 2 | >90 |
| 4-Nitrophenol | Triethylamine | THF | 0 to Room Temp. | 3 | ~95 |
| 4-Methoxyphenol | Pyridine | CH₂Cl₂ | Room Temp. | 2 | >90 |
| 4-Methylphenol | Triethylamine | THF | Room Temp. | 2.5 | ~92 |
| 2,4-Dichlorophenol | Pyridine | CH₂Cl₂ | 0 to Room Temp. | 4 | ~88 |
Note: The yields are indicative and may vary depending on the specific reaction conditions and the purity of the reagents.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the esterification of an alcohol or phenol with this compound.
Caption: General workflow for the esterification reaction.
Reaction Mechanism
The diagram below outlines the nucleophilic acyl substitution mechanism for the esterification reaction.
Caption: Mechanism of nucleophilic acyl substitution.
References
Application Notes and Protocols for the Acylation of Primary Amines with Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary amines with methyl 4-(chlorocarbonyl)benzoate is a robust and widely utilized transformation in organic synthesis. This reaction facilitates the formation of a stable amide bond, yielding N-substituted methyl 4-carbamoylbenzoates. These products are valuable intermediates in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and materials. The presence of the methyl ester functionality provides a handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid or transesterification. This document provides detailed application notes, experimental protocols, and reaction condition summaries to guide researchers in successfully employing this important synthetic methodology.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group, typically facilitated by a base, affords the desired amide product.
Key Reaction Parameters
Successful acylation of primary amines with this compound is dependent on several key parameters:
-
Solvent: Anhydrous aprotic solvents are generally preferred to prevent the hydrolysis of the highly reactive acyl chloride. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether are commonly employed.
-
Base: A non-nucleophilic organic base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Triethylamine (TEA) and diisopropylethylamine (DIEA) are standard choices. Pyridine can also be used and may act as a nucleophilic catalyst.
-
Temperature: The reaction is typically exothermic and is therefore often initiated at a reduced temperature (0 °C) with controlled, dropwise addition of the acyl chloride to a solution of the amine and base. The reaction is then often allowed to warm to room temperature to proceed to completion.
-
Stoichiometry: A slight excess of the amine or the use of stoichiometric amounts of both the amine and acyl chloride with at least one equivalent of base is common practice.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the acylation of various primary amines with this compound, providing a basis for experimental design.
| Amine Substrate | Amine Type | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Benzylamine | Aliphatic (Benzylic) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 85-98 |
| Aniline | Aromatic | Tetrahydrofuran (THF) | Pyridine | 0 to RT | 80-95 |
| p-Toluidine | Aromatic (Electron-rich) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 90-99 |
| Ethyl glycinate | Aliphatic (Amino ester) | Dichloromethane (DCM) | Triethylamine (TEA) | 0 to RT | 75-90 |
| 2-Aminopyridine | Heteroaromatic | Tetrahydrofuran (THF) | Pyridine | 0 to 50 | 70-85 |
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with this compound
This protocol provides a general procedure for the synthesis of N-substituted methyl 4-carbamoylbenzoates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).
-
Addition of Base: Add the base (e.g., triethylamine, 1.2 eq) to the stirred solution of the amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq) in the anhydrous solvent in a separate flask. Add this solution dropwise to the cooled, stirred amine solution via a dropping funnel over a period of 15-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the acylation of primary amines.
Caption: Generalized mechanism of the acylation reaction.
Application Notes and Protocols for the Schotten-Baumann Reaction of Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Schotten-Baumann reaction utilizing Methyl 4-(chlorocarbonyl)benzoate as the acylating agent for the synthesis of amide and ester derivatives. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the construction of complex molecular architectures.
Introduction
The Schotten-Baumann reaction is a widely used method for the acylation of nucleophiles such as amines and alcohols with acid chlorides in the presence of a base.[1][2] The reaction is typically performed under biphasic conditions, with an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] this compound is a particularly useful bifunctional reagent, containing both a reactive acyl chloride and a methyl ester group, allowing for the introduction of a carbomethoxybenzoyl moiety into a target molecule.
Core Concepts
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine or alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, facilitated by the basic conditions, results in the formation of the corresponding amide or ester. The presence of a base is crucial to neutralize the generated HCl, which would otherwise protonate the nucleophile and render it unreactive.[2]
Applications in Drug Development
The amide and ester linkages formed through the Schotten-Baumann reaction are prevalent in a vast array of pharmaceutical compounds. This reaction is instrumental in:
-
Lead Optimization: Modifying lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Synthesis of Prodrugs: Introducing ester or amide functionalities to enhance drug delivery and bioavailability.
-
Combinatorial Chemistry: Generating libraries of related compounds for high-throughput screening.
Experimental Protocols
Two representative protocols for the Schotten-Baumann reaction with this compound are provided below: one for the synthesis of an amide with benzylamine (B48309), and one for the synthesis of an ester with phenol (B47542).
Protocol 1: Synthesis of Methyl 4-(benzylcarbamoyl)benzoate
This protocol details the synthesis of an N-benzylamide derivative of this compound.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₉H₇ClO₃ | 198.60 | Acylating Agent |
| Benzylamine | C₇H₉N | 107.15 | Nucleophile |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Organic Solvent |
| Sodium Hydroxide (B78521) (NaOH) | NaOH | 40.00 | Base |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Workup Reagent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Workup Reagent |
| Brine | NaCl (aq) | - | Workup Reagent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.07 g, 10.0 mmol, 1.0 eq.) in dichloromethane (30 mL).
-
Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (12 mL, ~30.0 mmol, 3.0 eq.). Cool the biphasic mixture to 0-5 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate beaker, dissolve this compound (1.99 g, 10.0 mmol, 1.0 eq.) in dichloromethane (20 mL). Transfer this solution to a dropping funnel.
-
Reaction: Add the solution of this compound dropwise to the cooled, vigorously stirred biphasic mixture over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Methyl 4-(benzylcarbamoyl)benzoate.
Expected Results
| Parameter | Value |
| Product | Methyl 4-(benzylcarbamoyl)benzoate |
| Yield | 85-95% (representative) |
| Appearance | White to off-white solid |
| Purity (TLC) | Single spot |
Protocol 2: Synthesis of Methyl 4-(phenoxycarbonyl)benzoate
This protocol details the synthesis of a phenyl ester derivative of this compound.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₉H₇ClO₃ | 198.60 | Acylating Agent |
| Phenol | C₆H₆O | 94.11 | Nucleophile |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Organic Solvent |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Workup Reagent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Workup Reagent |
| Brine | NaCl (aq) | - | Workup Reagent |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve phenol (0.94 g, 10.0 mmol, 1.0 eq.) in a 10% aqueous solution of sodium hydroxide (8 mL, ~20.0 mmol, 2.0 eq.). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: In a separate beaker, dissolve this compound (1.99 g, 10.0 mmol, 1.0 eq.) in dichloromethane (30 mL).
-
Reaction: Add the solution of this compound to the cooled, vigorously stirred phenoxide solution. A white precipitate may form.
-
Reaction Monitoring: Stir the mixture vigorously for 15-30 minutes at 0-5 °C. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC. The solution should remain alkaline at the end of the reaction.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted phenol, followed by saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to afford the pure Methyl 4-(phenoxycarbonyl)benzoate.[3]
Expected Results
| Parameter | Value |
| Product | Methyl 4-(phenoxycarbonyl)benzoate |
| Yield | 80-90% (representative) |
| Appearance | White crystalline solid |
| Purity (TLC) | Single spot |
Visualizations
Caption: Experimental workflow for the Schotten-Baumann reaction.
Caption: Mechanism of the Schotten-Baumann reaction.
References
Application Notes: Use of Methyl 4-(chlorocarbonyl)benzoate in Pharmaceutical Intermediate Synthesis
Introduction
Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional reagent extensively utilized in the synthesis of pharmaceutical intermediates. Its structure, featuring both a reactive acyl chloride and a methyl ester group, allows for sequential or orthogonal chemical modifications, making it a valuable building block in medicinal chemistry. The acyl chloride moiety is highly electrophilic and readily participates in acylation reactions with a variety of nucleophiles, such as amines and alcohols, to form stable amide and ester bonds, respectively. This reactivity is fundamental to the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including retinoid and benzophenone (B1666685) derivatives, which are precursors to potent therapeutic agents.
Key Applications
This compound serves as a critical starting material or intermediate in the synthesis of various pharmaceutical compounds. Its primary utility lies in its ability to act as an acylating agent, enabling the introduction of a 4-(methoxycarbonyl)benzoyl group into a target molecule. This moiety is present in a range of biologically active compounds, including:
-
Retinoid X Receptor (RXR) Agonists: As a precursor to Bexarotene and its analogs, which are used in cancer therapy.
-
Benzophenone Derivatives: These are scaffolds for a variety of therapeutic agents, including those with anti-inflammatory and analgesic properties.[1]
-
Other Pharmaceutical Intermediates: Its application extends to the synthesis of intermediates for drugs targeting a wide array of diseases.[2]
Experimental Protocols
Protocol 1: Synthesis of a Retinoid Precursor via Friedel-Crafts Acylation
This protocol describes the synthesis of a key intermediate for a Bexarotene analog, a potent Retinoid-X-Receptor (RXR) selective agonist, through a Friedel-Crafts acylation reaction.[3]
Reaction Scheme:
Caption: Synthesis of a retinoid precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | 198.60 | 19.62 |
| 1,2,3,4-Tetrahydro-1,1,4,4,6,7-hexamethylnaphthalene | 216.38 | 21.45 |
| Aluminum chloride (AlCl₃) | 133.34 | 31.34 |
| Dichloromethane (B109758) (DCM) | - | 30 mL |
Procedure:
-
To a 250 mL flask, add 4-(methoxycarbonyl)benzoic acid (3.535 g, 19.62 mmol) and treat it with thionyl chloride (30.0 mL).
-
Remove the excess thionyl chloride under reduced pressure to obtain crude this compound.
-
Dissolve the crude this compound and 1,2,3,4-tetrahydro-1,1,4,4,6,7-hexamethylnaphthalene (4.64 g, 21.45 mmol) in 30 mL of dichloromethane (DCM).
-
Slowly add aluminum chloride (4.18 g, 31.34 mmol) to the solution.
-
Heat the reaction mixture in an oil bath at 55 °C for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired retinoid precursor.
Expected Yield:
| Product | Yield |
| Methyl 4-((3,4,4,7,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl)benzoate | ~58% |
Protocol 2: General Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of benzophenone derivatives, which are important intermediates for various pharmaceutically active compounds.[4]
Reaction Scheme:
Caption: General synthesis of benzophenone derivatives.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Equivalents) |
| This compound | 198.60 | 1.0 |
| Substituted Benzene (e.g., Toluene) | 92.14 | 1.1 |
| Aluminum chloride (AlCl₃) | 133.34 | 1.2 |
| Dichloromethane (DCM) | - | Solvent |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in DCM to the suspension.
-
Add the substituted benzene (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired benzophenone derivative.
Expected Yield:
| Product | Yield |
| Substituted Benzophenone | 70-90% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic processes described.
Caption: Workflow for Retinoid Precursor Synthesis.
Caption: Workflow for Benzophenone Derivative Synthesis.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.
Disclaimer: The provided protocols are for informational purposes and should only be performed by qualified professionals in a laboratory setting. Appropriate safety precautions must be taken at all times.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8- Pentamethyl-5,6,7,8-tetrahydro-2- naphthyl)ethynyl]benzoic Acid (Bexarotene) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Polymer Functionalization with Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of polymers using Methyl 4-(chlorocarbonyl)benzoate. This reagent is a versatile molecule for introducing a benzoate (B1203000) moiety onto polymer backbones, which can serve as a linker for drug conjugation or to modify the physicochemical properties of the polymer.
Introduction
This compound is a bifunctional molecule featuring a reactive acyl chloride group and a methyl ester. The acyl chloride allows for facile reaction with nucleophilic groups present on polymers, such as hydroxyl or amine groups, to form stable ester or amide linkages. This functionalization is a key step in the development of advanced drug delivery systems, specialty polymers, and other functional biomaterials. The introduction of the methyl benzoate group can enhance the hydrophobicity of polymers, facilitate drug loading, and provide a site for further chemical modification.
Key Applications
Polymers functionalized with this compound are instrumental in a variety of research and development areas:
-
Drug Delivery: The benzoate group can act as a linker to covalently attach therapeutic agents to a polymer backbone, creating polymer-drug conjugates. This approach can improve drug solubility, prolong circulation time, and enable targeted delivery.
-
Biomaterial Science: Modification of biocompatible polymers can alter their surface properties, degradation kinetics, and interaction with biological systems.
-
Polymer Chemistry: This functionalization serves as a platform for creating novel polymer architectures with tailored properties for applications in materials science and nanotechnology.
Experimental Protocols
This section details the protocols for the functionalization of a hydroxyl-terminated polymer, Poly(ethylene glycol) (PEG), as a representative example. The principles of this protocol can be adapted for other polymers with suitable nucleophilic groups.
Protocol 1: Functionalization of Poly(ethylene glycol) (PEG) with this compound
Objective: To synthesize a PEG-benzoate conjugate by reacting the terminal hydroxyl groups of PEG with this compound.
Materials:
-
Poly(ethylene glycol) (PEG), hydroxyl-terminated (e.g., MW 2000 g/mol )
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
Dialysis membrane (MWCO 1000 Da)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: Dry the PEG under vacuum at 80°C for 4 hours to remove any residual water. All glassware should be oven-dried and assembled under a nitrogen atmosphere to maintain anhydrous conditions.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 10 g of the dried PEG in 100 mL of anhydrous DCM.
-
Addition of Base: Add a 1.5 molar excess of triethylamine (relative to the hydroxyl groups of PEG) to the PEG solution. Stir the mixture at room temperature for 15 minutes.
-
Reaction with Acyl Chloride: Dissolve a 1.2 molar excess of this compound (relative to the hydroxyl groups of PEG) in 20 mL of anhydrous DCM. Add this solution dropwise to the PEG solution over 30 minutes at 0°C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Concentration: Concentrate the filtrate using a rotary evaporator to reduce the volume by approximately 80%.
-
Precipitation: Precipitate the polymer conjugate by adding the concentrated solution to 500 mL of cold diethyl ether with vigorous stirring.
-
Purification: Collect the precipitate by filtration and redissolve it in a minimal amount of DCM. Repeat the precipitation in cold diethyl ether two more times to ensure the removal of unreacted reagents.
-
Dialysis: For further purification, dissolve the precipitate in deionized water and dialyze against deionized water for 48 hours, changing the water every 6 hours.
-
Lyophilization: Freeze-dry the dialyzed solution to obtain the purified PEG-benzoate conjugate as a white powder.
-
Characterization: Characterize the final product using ¹H NMR, FTIR, and GPC.
Data Presentation
The successful functionalization of the polymer can be confirmed and quantified using various analytical techniques. The following tables summarize representative data for the characterization of a PEG-benzoate conjugate.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Polymer | PEG (MW 2000 g/mol ) |
| Molar Ratio (PEG-OH : Acyl Chloride : TEA) | 1 : 2.4 : 3 |
| Reaction Time | 24 hours |
| Reaction Temperature | Room Temperature |
| Yield | ~85% |
Table 2: Characterization Data for PEG and PEG-Benzoate Conjugate
| Technique | Unmodified PEG | PEG-Benzoate Conjugate |
| ¹H NMR (CDCl₃, δ ppm) | 3.64 (s, -CH₂CH₂O-) | 3.64 (s, -CH₂CH₂O-), 4.45 (t, -CH₂-O-CO-), 8.05 (d, Ar-H), 8.15 (d, Ar-H), 3.95 (s, -OCH₃) |
| FTIR (cm⁻¹) | 3450 (O-H stretch), 1100 (C-O-C stretch) | 1720 (C=O ester stretch), 1270 & 1100 (C-O stretch), absence of broad O-H at 3450 |
| GPC (Mn, g/mol ) | 2000 | ~2300 |
| Degree of Substitution (%) | N/A | >90% (calculated from ¹H NMR) |
Calculation of Degree of Substitution (DS) from ¹H NMR
The degree of substitution can be calculated by comparing the integral of the polymer backbone protons to the integral of the protons from the newly introduced benzoate group.
-
I_PEG: Integral of the repeating ethylene (B1197577) glycol protons (-CH₂CH₂O-) at ~3.64 ppm.
-
I_Ar: Integral of the aromatic protons of the benzoate group at ~8.05-8.15 ppm (total of 4 protons).
-
n: Number of repeating units of PEG.
DS (%) = [(I_Ar / 4) / ((I_PEG) / (4n))] * 100
Mandatory Visualizations
Chemical Reaction Scheme
Caption: Reaction scheme for the functionalization of Poly(ethylene glycol) with this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of a PEG-benzoate conjugate.
Representative Signaling Pathway: Caspase-Mediated Apoptosis in Drug Delivery
Polymers functionalized with this compound can be used to create polymer-drug conjugates. For instance, an anticancer drug like Doxorubicin can be attached to the polymer. When the conjugate is delivered to a cancer cell, the released drug can induce apoptosis through the caspase signaling pathway.
Caption: Caspase-mediated apoptosis pathway induced by a drug delivered via a polymer conjugate.
Application Notes and Protocols for Friedel-Crafts Acylation with Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the preparation of a wide array of bioactive molecules and functional materials.
This document provides a detailed guide for performing a Friedel-Crafts acylation using Methyl 4-(chlorocarbonyl)benzoate as the acylating agent. This reagent is particularly useful for the synthesis of methyl 4-aroylbenzoates, which can be further elaborated into various drug candidates and other high-value compounds. The protocol outlines the general procedure, safety precautions, reaction workup, and presents a compilation of reaction conditions for various aromatic substrates.
Principle and Mechanism
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[1][2] The reaction typically employs a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), which coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[3][4] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate by the Lewis acid-base complex restores the aromaticity of the ring and yields the final aryl ketone product along with the regenerated Lewis acid catalyst and HCl.[5]
A key advantage of Friedel-Crafts acylation over the related alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents polysubstitution reactions.[2][4]
Data Presentation
The following table summarizes various examples of Friedel-Crafts acylation using this compound with different aromatic substrates. The data has been compiled from scientific literature and patents to provide a comparative overview of reaction conditions and expected yields.
| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzene | AlCl₃ | Benzene (excess) | 5-10 | 3 | Methyl 4-benzoylbenzoate | 92 |
| Toluene | AlCl₃ | Dichloromethane (B109758) | 0 - rt | 2 | Methyl 4-(4-methylbenzoyl)benzoate | 85-95 |
| Anisole | AlCl₃ | Dichloromethane | 0 | 1 | Methyl 4-(4-methoxybenzoyl)benzoate | ~90 |
| o-Xylene | AlCl₃ | Dichloromethane | rt | 12 | Methyl 4-(3,4-dimethylbenzoyl)benzoate | 88 |
| m-Xylene | AlCl₃ | Dichloromethane | rt | 12 | Methyl 4-(2,4-dimethylbenzoyl)benzoate | 90 |
| p-Xylene | AlCl₃ | Dichloromethane | rt | 12 | Methyl 4-(2,5-dimethylbenzoyl)benzoate | 85 |
Note: Yields are based on reported values and may vary depending on the specific experimental conditions and scale.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the Friedel-Crafts acylation of an aromatic substrate with this compound using anhydrous aluminum chloride as the catalyst.
Materials and Reagents:
-
This compound
-
Aromatic substrate (e.g., toluene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), concentrated and dilute solutions
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a gas outlet connected to a trap (e.g., containing dilute NaOH solution)
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Safety Precautions:
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
This compound is a corrosive acyl chloride. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The reaction generates HCl gas, which is corrosive and toxic. The reaction apparatus must be equipped with a gas trap to neutralize the evolving gas.
-
The reaction can be exothermic, especially during the addition of aluminum chloride and the acyl chloride. Maintain proper temperature control using an ice bath.
Step-by-Step Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly oven-dried to remove any traces of moisture.
-
Assemble a two or three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. The top of the condenser should be fitted with a gas outlet tube leading to a trap containing a dilute sodium hydroxide (B78521) solution to neutralize the evolved HCl gas.
-
The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Addition:
-
To the round-bottom flask, add the anhydrous solvent (e.g., dichloromethane) and the aromatic substrate (e.g., toluene, 1.0 equivalent).
-
Cool the flask in an ice bath to 0-5 °C.
-
While stirring, slowly and portion-wise add anhydrous aluminum chloride (1.1 - 1.3 equivalents) to the cooled solution. The addition can be exothermic.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent.
-
Add the solution of this compound dropwise to the stirred suspension of the aromatic substrate and aluminum chloride over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.
-
-
Reaction Progression:
-
After the addition is complete, the reaction mixture is typically stirred at a controlled temperature (ranging from 0 °C to room temperature, depending on the reactivity of the aromatic substrate) for a specified time (usually 1-12 hours).
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Very slowly and carefully quench the reaction by adding crushed ice, followed by a mixture of ice and concentrated hydrochloric acid. This step is highly exothermic and will generate a significant amount of HCl gas.
-
The mixture should be stirred until the two layers become clear.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with the solvent (e.g., dichloromethane) two to three times.
-
Combine all the organic layers.
-
Wash the combined organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Friedel-Crafts acylation process.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Experimental Workflow for Friedel-Crafts Acylation.
References
Application Notes and Protocols for Monitoring Methyl 4-(chlorocarbonyl)benzoate Reactions by TLC and HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional reagent commonly employed in the synthesis of pharmaceuticals, agrochemicals, and polymers. Its utility stems from the presence of both a reactive acyl chloride and a methyl ester functional group, allowing for sequential or selective reactions. The acyl chloride is highly susceptible to nucleophilic attack, readily forming amides, esters, and other derivatives.
Effective monitoring of reactions involving this intermediate is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the desired product. This document provides detailed application notes and protocols for monitoring a representative amidation reaction of this compound with aniline (B41778) using two of the most common chromatographic techniques in a synthetic chemistry laboratory: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Reaction Scheme
The protocols outlined below will focus on the amidation of this compound with aniline to yield methyl 4-(phenylcarbamoyl)benzoate.
Caption: Amidation of this compound.
Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for real-time monitoring of reaction progress. It allows for the visualization of the consumption of starting materials and the formation of the product.
Experimental Protocol for TLC Monitoring
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: 1:1 (v/v) Ethyl acetate/n-Hexane
-
UV lamp (254 nm)
-
Reaction mixture aliquots
-
Reference solutions of starting materials (dissolved in an appropriate solvent like ethyl acetate)
Procedure:
-
Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spotting:
-
Using a capillary tube, apply a small spot of the diluted this compound reference solution to the SM lane.
-
Apply a spot of the aniline reference solution to the SM lane (if desired, though it is often less UV active).
-
Apply a spot of the reaction mixture to the RM lane.
-
Apply spots of both the starting material reference and the reaction mixture to the Co lane. This helps to confirm the identity of the spots.
-
-
Development: Pour the 1:1 ethyl acetate/n-hexane mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.
Data Presentation and Interpretation
The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of a new product spot. The product, being an amide, is typically more polar than the starting acyl chloride and will therefore have a lower Retention Factor (Rf).
Table 1: Expected TLC Data for the Amidation Reaction
| Compound | Function | Expected Rf Value (1:1 Ethyl Acetate/n-Hexane) |
| This compound | Starting Material | ~0.7 - 0.8 |
| Aniline | Starting Material | Variable, often streaks |
| Methyl 4-(phenylcarbamoyl)benzoate | Product | ~0.3 - 0.4 |
Note: Rf values are indicative and can vary based on exact experimental conditions.
Interpretation of TLC Results:
-
t = 0: A prominent spot corresponding to this compound will be visible in the RM lane.
-
Reaction in Progress: The intensity of the starting material spot will decrease, and a new, lower Rf spot corresponding to the product will appear and intensify.
-
Reaction Completion: The starting material spot will be completely absent from the RM lane, and the product spot will be prominent.
Caption: TLC monitoring workflow.
Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC offers a more quantitative approach to reaction monitoring, providing data on the relative concentrations of reactants and products over time. A reversed-phase method is generally suitable for this reaction.
Experimental Protocol for HPLC Monitoring
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Syringe filters (0.45 µm)
-
HPLC vials
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into 1 mL of the mobile phase (e.g., a 50:50 mixture of A and B) in an HPLC vial. This dilution is critical to stop the reaction and prevent precipitation in the HPLC system. Filter the sample through a 0.45 µm syringe filter into a clean HPLC vial.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
-
0-2 min: 50% B
-
2-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 50% B
-
13-15 min: 50% B (re-equilibration)
-
-
-
Analysis: Inject the prepared samples and monitor the chromatogram. The disappearance of the starting material peak and the appearance of the product peak are observed. The peak areas can be used to determine the relative amounts of each component and calculate the percent conversion.
Data Presentation and Interpretation
The starting acyl chloride is less polar than the resulting amide product. In a reversed-phase system, less polar compounds elute later. Therefore, the product peak is expected to have a shorter retention time than the starting material.
Table 2: Expected HPLC Data for the Amidation Reaction
| Compound | Function | Expected Retention Time (min) |
| Methyl 4-(phenylcarbamoyl)benzoate | Product | ~4.5 - 5.5 |
| This compound | Starting Material | ~7.0 - 8.0 |
Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Caption: HPLC monitoring workflow.
Logical Interpretation of Chromatographic Data
The data from both TLC and HPLC should be used in conjunction to build a comprehensive understanding of the reaction's progress.
Caption: Logical data interpretation.
Conclusion
The complementary use of TLC and HPLC provides a robust strategy for monitoring reactions involving this compound. TLC offers a rapid, real-time qualitative assessment of the reaction's progress, which is invaluable for making quick decisions at the lab bench. HPLC, on the other hand, delivers quantitative data that is essential for detailed kinetic analysis, optimization studies, and for determining the precise endpoint of the reaction. By employing these detailed protocols, researchers can ensure efficient and successful synthesis of their target molecules.
Application Notes & Protocols: Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation using Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone (B1666685) and its derivatives are a class of compounds featuring a diaryl ketone core structure that is prevalent in medicinal chemistry and materials science.[1] These scaffolds are found in numerous natural products and are integral to various marketed drugs, including the anti-Parkinson's agent tolcapone (B1682975) and the anti-hypercholesterolemic drug fenofibrate.[2] The diverse biological activities exhibited by benzophenone derivatives—such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties—make them highly valuable motifs for drug discovery.[1][3]
The Friedel-Crafts acylation is a fundamental and powerful C-C bond-forming reaction in organic synthesis, providing a direct method for attaching an acyl group to an aromatic ring.[4] This electrophilic aromatic substitution is widely employed for the synthesis of aryl ketones.[5] This document provides a detailed protocol for the synthesis of various benzophenone derivatives using Methyl 4-(chlorocarbonyl)benzoate as the acylating agent. This specific reagent allows for the introduction of a benzoyl group bearing a methyl ester, creating a versatile intermediate, methyl 4-benzoylbenzoate, which can be further functionalized for various applications, including the development of novel therapeutic agents targeting angiogenesis and apoptosis in cancer.[6]
Principle and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride.
Key Steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of this compound, facilitating the departure of the chloride to form a highly reactive and resonance-stabilized acylium ion.[7]
-
Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst.[8]
Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of not being prone to carbocation rearrangements or polysubstitution, as the resulting ketone product is deactivated towards further acylation.[4]
Experimental Protocols
This section details a general procedure for the synthesis of methyl 4-benzoylbenzoate derivatives.
Materials and Equipment
-
Reagents: this compound, anhydrous aluminum chloride (AlCl₃), desired aromatic substrate (e.g., anisole, toluene, xylene), dichloromethane (B109758) (DCM, anhydrous), hydrochloric acid (HCl, concentrated), deionized water, brine solution, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Equipment: Three-necked round-bottom flask, magnetic stirrer and stir bar, reflux condenser with a gas outlet tube, dropping funnel, ice bath, heating mantle, separatory funnel, rotary evaporator, glassware for recrystallization or column chromatography.
General Synthesis Procedure
The following protocol describes the acylation of an aromatic substrate, such as anisole, with this compound.
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas).[5] Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere.
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the aromatic substrate (1.0 equivalent, e.g., anisole) in anhydrous DCM to the stirred suspension.
-
Acylation: Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.[9]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by recrystallization (e.g., from ethanol (B145695) or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel to yield the pure methyl 4-aroylbenzoate derivative.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Data Presentation
The Friedel-Crafts acylation using this compound is versatile and can be applied to a variety of aromatic substrates. The reactivity and regioselectivity are influenced by the nature of the substituents on the aromatic ring. The table below summarizes representative reaction conditions and expected yields.
| Aromatic Substrate | Product Name | Catalyst (eq.) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzene | Methyl 4-benzoylbenzoate | AlCl₃ (1.2) | DCM | 4 | RT | ~85 |
| Toluene | Methyl 4-(4-methylbenzoyl)benzoate | AlCl₃ (1.2) | DCM | 3 | RT | ~90 |
| Anisole | Methyl 4-(4-methoxybenzoyl)benzoate | AlCl₃ (1.2) | DCM | 2 | RT | ~95 |
| m-Xylene | Methyl 4-(2,4-dimethylbenzoyl)benzoate | AlCl₃ (1.2) | DCM | 3 | RT | ~92 |
| Chlorobenzene | Methyl 4-(4-chlorobenzoyl)benzoate | AlCl₃ (1.3) | CS₂ | 6 | 45 | ~70 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Applications in Drug Development
The synthesized methyl 4-aroylbenzoate derivatives are not merely final products but are crucial intermediates for creating more complex molecules with therapeutic potential. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further structural elaboration.
Benzophenone derivatives have been investigated for their ability to inhibit key signaling pathways implicated in diseases like cancer. For example, certain derivatives have shown inhibitory activity against Vascular Endothelial Growth Factor (VEGF) signaling, which is critical for tumor angiogenesis.[6] The general mechanism involves the compound binding to the ATP-binding site of a receptor tyrosine kinase (RTK), preventing autophosphorylation and blocking downstream signal transduction that leads to cell proliferation and angiogenesis.
Safety Precautions
-
Reagents: Anhydrous aluminum chloride is highly corrosive and reacts violently with water; handle it in a fume hood and avoid exposure to moisture. This compound is a lachrymator and corrosive.
-
Reaction: The reaction evolves HCl gas, which is toxic and corrosive. The entire procedure must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. benchchem.com [benchchem.com]
- 6. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Application of Methyl 4-(chlorocarbonyl)benzoate in Peptide Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure incorporates both a methyl ester and a highly reactive acyl chloride moiety.[1] The presence of the chlorocarbonyl group makes it a potent acylating agent, readily participating in nucleophilic acyl substitution reactions to form stable amide and ester bonds.[1] This reactivity is central to its application in the synthesis of pharmaceuticals and other fine chemicals.[1] In the context of peptide chemistry, this compound can be utilized to introduce a 4-carbomethoxybenzoyl group onto the N-terminus of a peptide or amino acid. This modification can be useful for altering the pharmacokinetic properties of a peptide, serving as a linker, or acting as a protecting group.
This document provides detailed application notes and a general protocol for the use of this compound in the N-acylation of amino acid esters, a fundamental step in peptide synthesis.
Data Presentation
While specific quantitative data for the direct coupling of this compound with a wide range of amino acids and peptides is not extensively available in the public domain, the following table outlines the expected reactants and products in a typical N-acylation reaction. The yields and purity are highly dependent on the specific amino acid, reaction conditions, and purification method.
| Starting Material (Amino Acid Derivative) | Acylating Agent | Product | Expected Yield Range | Typical Purity |
| Glycine methyl ester hydrochloride | This compound | Methyl 2-((4-(methoxycarbonyl)benzoyl)amino)acetate | Moderate to High | >95% after purification |
| Alanine methyl ester hydrochloride | This compound | Methyl 2-((4-(methoxycarbonyl)benzoyl)amino)propanoate | Moderate to High | >95% after purification |
| Valine methyl ester hydrochloride | This compound | Methyl 2-((4-(methoxycarbonyl)benzoyl)amino)-3-methylbutanoate | Moderate | >95% after purification |
| Phenylalanine methyl ester hydrochloride | This compound | Methyl 2-((4-(methoxycarbonyl)benzoyl)amino)-3-phenylpropanoate | Moderate to High | >95% after purification |
Note: The expected yield ranges are estimates based on general acyl chloride reactions and may vary.
Experimental Protocols
The following is a general experimental protocol for the N-acylation of an amino acid methyl ester using this compound. This protocol is based on standard procedures for reactions involving acyl chlorides and amino acid esters.
Materials:
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (e.g., silica (B1680970) gel)
Procedure:
-
Preparation of the Amino Acid Ester Free Base:
-
Suspend the amino acid methyl ester hydrochloride (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) to the suspension with stirring.
-
Stir the mixture at 0°C for 30 minutes to generate the free amino acid methyl ester in situ.
-
-
Acylation Reaction:
-
In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.
-
Slowly add the solution of this compound to the cold suspension of the amino acid methyl ester free base with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-(4-carbomethoxybenzoyl)-amino acid methyl ester.
-
-
Characterization:
-
Characterize the purified product by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
-
Visualizations
Diagram 1: General Workflow for N-Acylation
Caption: A flowchart illustrating the key stages of the N-acylation of an amino acid methyl ester using this compound.
Diagram 2: Chemical Reaction Scheme
Caption: A diagram showing the reactants, conditions, and products of the peptide coupling reaction.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Troubleshooting & Optimization
Preventing hydrolysis of Methyl 4-(chlorocarbonyl)benzoate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 4-(chlorocarbonyl)benzoate. The primary focus is on preventing its hydrolysis to ensure the success of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of reaction failure or low yield when using this compound?
A1: The most common cause of poor results is the hydrolysis of the highly reactive acyl chloride functional group.[1][2] this compound is sensitive to moisture, and even trace amounts of water in your reaction setup, solvents, or reagents can lead to the formation of the unreactive 4-(methoxycarbonyl)benzoic acid, which will not participate in the desired acylation reaction.[3][4]
Q2: How can I visually identify if my this compound has hydrolyzed?
A2: Pure this compound is a solid. If it has been exposed to moisture, it may appear clumpy or partially liquefied. A strong, acrid smell of hydrogen chloride (HCl), which is a byproduct of hydrolysis, is also a strong indicator of decomposition.[3]
Q3: What are the essential precautions for storing this compound?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from atmospheric moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended for long-term storage.
Q4: Which solvents are compatible with this compound?
A4: Anhydrous (dry) non-protic solvents are essential. Commonly used solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile. It is crucial to ensure these solvents are rigorously dried before use, as even "anhydrous" grade solvents from commercial suppliers can contain trace amounts of water.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Solution |
| Low or no product yield | Hydrolysis of this compound: This is the most likely culprit.[1][2] | Ensure strictly anhydrous conditions: 1. Dry all glassware: Oven-dry glassware at 120-150°C for several hours or flame-dry under an inert atmosphere immediately before use.[5][6] 2. Use anhydrous solvents: Use freshly distilled or commercially available anhydrous solvents. Consider drying solvents over molecular sieves. 3. Dry other reagents: Ensure all other reagents, especially the nucleophile, are free from water. 4. Work under an inert atmosphere: Use a nitrogen or argon blanket to prevent atmospheric moisture from entering the reaction vessel.[5] |
| Inactive nucleophile: The nucleophile (e.g., an alcohol or amine) may have degraded or is not sufficiently reactive. | Check the purity and reactivity of your nucleophile: Use a fresh or purified sample. For less reactive nucleophiles, consider adding a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to activate it and to scavenge the HCl byproduct. | |
| Formation of multiple products | Side reactions: Besides hydrolysis, other side reactions can occur, especially at elevated temperatures. | Optimize reaction temperature: Most reactions with acyl chlorides are exothermic and should be carried out at low temperatures (e.g., 0°C) to minimize side reactions.[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Polyacylation: If your substrate has multiple reactive sites, you may see multiple additions of the acyl group. | Control stoichiometry: Use a controlled amount of this compound, often adding it dropwise to the solution of the nucleophile. | |
| Difficulty in product purification | Presence of 4-(methoxycarbonyl)benzoic acid: The hydrolyzed byproduct can complicate purification due to its similar polarity to some products. | Aqueous workup: During the workup, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove the acidic hydrolysis byproduct by converting it to its more water-soluble salt.[7] |
Data Presentation
The presence of water has a significant negative impact on the yield and purity of reactions involving this compound. The following table provides a representative illustration of this effect.
| Water Content in Reaction | Expected Product Yield | Purity of Crude Product |
| Strictly Anhydrous Conditions | > 90% | High (>95%) |
| "Anhydrous" Grade Solvent (no extra drying) | 60-80% | Moderate (impurities present) |
| Standard Grade Solvent | < 40% | Low (significant hydrolysis byproduct) |
| Deliberate Addition of Water (1 equivalent) | ~0% | Product not isolated |
This table is illustrative and actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Here are detailed methodologies for key experimental procedures to minimize hydrolysis.
Protocol 1: General Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction under anhydrous conditions.
-
Glassware Preparation:
-
Thoroughly clean all glassware (e.g., round-bottom flask, condenser, dropping funnel).
-
Dry the glassware in an oven at a minimum of 120°C for at least 4 hours (overnight is recommended).[6]
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. This prevents atmospheric moisture from adsorbing onto the glass surfaces.[5]
-
-
Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents. For highly sensitive reactions, it is advisable to further dry the solvent using appropriate drying agents (e.g., molecular sieves).
-
Ensure all liquid reagents are anhydrous. Solid reagents should be dried in a vacuum oven or desiccator.[6]
-
-
Reaction Execution:
-
Add the solvent and reagents to the reaction flask under a positive pressure of inert gas.
-
Use syringes or cannulas for transferring liquids to prevent exposure to the atmosphere.
-
Maintain a gentle flow of inert gas throughout the reaction. A balloon filled with nitrogen or argon is a common and effective method for maintaining an inert atmosphere in a laboratory setting.[5]
-
Protocol 2: Synthesis of an Ester using this compound
This protocol details the synthesis of an ester, a common application of this compound.
-
Setup:
-
Set up a flame-dried or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon inlet.
-
-
Reagents:
-
In the flask, dissolve your alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (B128534) (1.2 equivalents) in anhydrous dichloromethane (DCM) under the inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred alcohol solution via a syringe over 15-20 minutes.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
-
Workup:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude ester by column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate the hydrolysis pathway to be avoided and the recommended experimental workflow to ensure a successful reaction.
Caption: The reaction pathway for the hydrolysis of this compound.
Caption: A logical workflow for preventing hydrolysis during reactions.
References
Technical Support Center: Reactions of Methyl 4-(chlorocarbonyl)benzoate with Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(chlorocarbonyl)benzoate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its reaction with various nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reaction is the hydrolysis of the highly reactive acyl chloride group to form monomethyl terephthalate (B1205515).[1] This occurs when the reagent is exposed to water. Other significant side reactions include reactions with other nucleophiles present in the reaction mixture, such as alcohols, leading to transesterification, and with primary or secondary amines, which can sometimes lead to double acylation or other secondary reactions if not properly controlled.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: Minimizing hydrolysis is critical for achieving high yields of the desired product. The most effective method is to use the Schotten-Baumann reaction conditions.[2][3][4][5] This involves a biphasic solvent system, typically an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous solution of a base (like sodium hydroxide).[4] The base in the aqueous phase neutralizes the hydrochloric acid byproduct, preventing it from protonating the nucleophile and driving the reaction towards the desired product. The organic solvent dissolves the reactants, keeping the acyl chloride away from bulk water.
Q3: What is the optimal pH for reactions with amine nucleophiles?
A3: For reactions with amines, maintaining a basic pH is crucial. The added base neutralizes the HCl generated, which would otherwise react with the amine nucleophile to form an unreactive ammonium (B1175870) salt, thereby reducing the yield.[5] A pH range of 8-10 is generally recommended to ensure the amine is in its free base form and can act as an effective nucleophile.
Q4: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A4: Incomplete reactions can be due to several factors:
-
Poor nucleophilicity of the amine/alcohol: Sterically hindered or electron-deficient nucleophiles will react more slowly. Increasing the reaction temperature or using a more potent catalyst may be necessary.
-
Insufficient base: If the HCl byproduct is not effectively neutralized, the nucleophile can become protonated and unreactive. Ensure at least a stoichiometric amount of base is used.
-
Low-quality starting material: this compound that has already partially hydrolyzed will be less reactive. Using a high-purity reagent is essential.
-
Solvent effects: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like DMF or THF can be used, but care must be taken to ensure they are anhydrous.
Troubleshooting Guides
Problem 1: Low yield of the desired amide/ester with significant formation of monomethyl terephthalate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of water in the reaction | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of the hydrolysis byproduct and increased yield of the desired product. |
| Inefficient neutralization of HCl | Employ Schotten-Baumann conditions with a biphasic system and a suitable base (e.g., 10% aqueous NaOH). Add the base dropwise to maintain a basic pH. | The desired reaction is favored over hydrolysis, leading to a higher product yield. |
| Slow reaction rate compared to hydrolysis | For less reactive nucleophiles, consider increasing the reaction temperature or using a catalyst. Add the acyl chloride slowly to the solution of the nucleophile and base to maintain a low instantaneous concentration of the acyl chloride. | Improved reaction kinetics for the desired pathway, minimizing the time for hydrolysis to occur. |
Problem 2: Formation of multiple unidentified impurities.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction with solvent | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using alcohol as a solvent when trying to synthesize an amide, as it will compete as a nucleophile. | Elimination of solvent-related byproducts. |
| Over-acylation of the nucleophile | If the nucleophile has multiple reactive sites (e.g., a primary amine), use a controlled stoichiometry of the acylating agent. Adding the this compound solution dropwise to the nucleophile solution can help prevent multiple acylations. | Formation of the mono-acylated product as the major component. |
| Degradation of starting materials or product | Analyze the stability of your nucleophile and product under the reaction conditions (e.g., high temperature or strong base). If necessary, modify the conditions to be milder. | Reduced impurity profile and cleaner reaction mixture. |
Data Presentation
The following table provides illustrative data on the expected yield of the desired amide product versus the hydrolysis byproduct under different reaction conditions. Note: These are representative values and actual results may vary depending on the specific nucleophile and experimental setup.
| Reaction Conditions | Nucleophile | Desired Product Yield (%) | Monomethyl terephthalate Yield (%) |
| Anhydrous THF, Triethylamine (1.1 eq), RT | Aniline | 85-95 | < 5 |
| Dichloromethane/Water (1:1), NaOH (2 eq), 0°C to RT | Aniline | > 95 | < 2 |
| Water, no base, RT | Aniline | < 10 | > 90 |
| Anhydrous Methanol, Pyridine (1.1 eq), RT | Benzyl alcohol | 90-98 | < 2 |
| Dichloromethane/Water (1:1), NaOH (2 eq), 0°C to RT | Benzyl alcohol | > 95 | < 2 |
Experimental Protocols
Protocol 1: General Procedure for Amidation using Schotten-Baumann Conditions
-
Dissolve the amine (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add an aqueous solution of sodium hydroxide (10% w/v, 2.0 equivalents) to the flask.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of dichloromethane.
-
Add the this compound solution dropwise to the stirred biphasic mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Separate the organic layer and wash with dilute HCl (to remove excess amine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Main and side reaction pathways of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
References
Optimizing reaction yield in Schotten-Baumann acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields in Schotten-Baumann acylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low reaction yield in a Schotten-Baumann reaction?
A1: The most common reason for low yield is the hydrolysis of the acyl chloride starting material. This occurs when the acyl chloride reacts with water or hydroxide (B78521) ions in the aqueous phase before it can react with the amine or alcohol. To mitigate this, it is crucial to use a two-phase (biphasic) solvent system and ensure vigorous stirring to maximize the interfacial area where the reaction primarily occurs.[1][2] Adding the aqueous base slowly also helps to minimize the concentration of hydroxide ions in contact with the acyl chloride at any given time.
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: An incomplete reaction can be due to several factors:
-
Incorrect Stoichiometry: Ensure at least one equivalent of base is used to neutralize the HCl generated. An excess of the acylating agent is often employed.
-
Poor Reagent Quality: The acyl chloride should be of high purity and stored under anhydrous conditions to prevent premature hydrolysis.
-
Low Nucleophilicity of the Substrate: Sterically hindered or electronically poor amines or alcohols will react more slowly. Increasing the reaction temperature or adding a catalyst, such as pyridine, can help. For phenols, the base helps by deprotonating it to the more reactive phenoxide ion.
Q3: How does pH affect the reaction yield?
A3: The pH of the reaction medium is a critical parameter. The base is necessary to neutralize the hydrochloric acid byproduct, which drives the reaction equilibrium towards the product.[3][4] If the pH is too low, the amine nucleophile can be protonated, rendering it unreactive. Generally, a pH range of 10-12 is considered optimal for many Schotten-Baumann reactions.[1] However, excessively high pH can increase the rate of acyl chloride hydrolysis. For substrates with multiple reactive sites, pH control can be used to achieve selective acylation.
Q4: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A4: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly accelerate the reaction rate, in some cases up to 25 times faster.[5] The PTC helps to transport the deprotonated nucleophile from the aqueous phase to the organic phase where the acyl chloride is located, thereby increasing the reaction rate without significantly affecting the rate of hydrolysis.[5][6] PTCs are particularly useful for reactions with less reactive nucleophiles or when a faster reaction time is desired.
Q5: My final product is contaminated with a water-soluble impurity. What is it and how can I remove it?
A5: A common water-soluble impurity is the carboxylate salt formed from the hydrolysis of the acyl chloride. This can be removed during the aqueous workup. Washing the organic layer with a dilute solution of sodium bicarbonate can help to extract any remaining acidic impurities.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Acyl Chloride Hydrolysis | Implement a biphasic solvent system (e.g., dichloromethane (B109758)/water). Add the aqueous base slowly with vigorous stirring. | Minimizes the contact time and concentration of the acyl chloride with the aqueous phase, reducing hydrolysis.[1] |
| Incorrect Stoichiometry | Verify the purity and quantity of all reagents. Use at least one equivalent of base to neutralize the generated HCl. | Insufficient base will lead to the protonation of the amine, rendering it non-nucleophilic and stopping the reaction.[3] |
| Insufficient Mixing | Use a mechanical stirrer at a high speed (e.g., 1000 rpm or higher). | In a biphasic system, vigorous stirring is essential to create a large interfacial area for the reaction to occur efficiently. |
| Low Nucleophile Reactivity | Increase the reaction temperature. For weakly nucleophilic amines, consider adding a catalyst like pyridine. For phenols, ensure the pH is high enough to form the more potent phenoxide. | These modifications increase the reaction rate for less reactive starting materials. |
Quantitative Data Summary
Effect of Base on Reaction Rate
| Base | Relative Reaction Rate | Notes |
| KOH | Faster | Can increase the rate of the desired acylation, leading to higher product selectivity.[5] |
| NaOH | Standard | Commonly used and effective for a wide range of substrates.[7] |
| Pyridine | Catalyst | Can be used in addition to an inorganic base to accelerate the reaction, especially with less reactive nucleophiles.[4][8] |
Common Biphasic Solvent Systems
| Organic Solvent | Aqueous Phase | Typical Applications |
| Dichloromethane (DCM) | 10% NaOH solution | General-purpose for a wide range of amines and alcohols.[9] |
| Diethyl ether | Saturated NaHCO₃ solution | Useful for products that are highly soluble in ether. |
| Toluene | 1M K₂CO₃ solution | Can be used for reactions requiring higher temperatures. |
Effect of Temperature on Reaction
| Temperature Range | Effect on Yield | Considerations |
| 0 - 5 °C (Initial Addition) | Minimizes initial hydrolysis | Recommended during the dropwise addition of the acyl chloride to control the exothermic reaction.[10] |
| Room Temperature | Generally good for most reactions | A good starting point for optimization.[9] |
| Elevated Temperature | Can increase reaction rate for hindered substrates | May also increase the rate of hydrolysis and other side reactions. Should be used judiciously. |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-phenyl-4-aminobenzamide
This protocol details the synthesis of N-phenyl-4-aminobenzamide from 4-aminobenzoyl chloride hydrochloride and aniline (B41778).[10]
Materials:
-
4-Aminobenzoyl chloride hydrochloride
-
Aniline
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).
-
Preparation of the Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.
-
Reaction Setup: Place the Erlenmeyer flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring vigorously.
-
Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.
-
Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in dichloromethane (25 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-phenyl-4-aminobenzamide.
Visualizations
Caption: Mechanism of the Schotten-Baumann Reaction.
Caption: General Experimental Workflow for Schotten-Baumann Acylation.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 7. testbook.com [testbook.com]
- 8. quora.com [quora.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. benchchem.com [benchchem.com]
Purification of Methyl 4-(chlorocarbonyl)benzoate derivatives from unreacted starting material
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying Methyl 4-(chlorocarbonyl)benzoate and its derivatives from unreacted starting materials and reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound derivatives?
The most common impurities include the unreacted starting carboxylic acid, residual chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, and their byproducts (e.g., HCl, SO₂).[1][2] If the synthesis starts from a methyl ester, unreacted starting ester may also be present.
Q2: My final product of this compound derivative is a yellow or orange color. What could be the cause?
A yellow or orange coloration can indicate the presence of impurities or product decomposition.[3] If thionyl chloride was used as the chlorinating agent, residual traces can decompose, especially upon heating, to form species like disulfur (B1233692) dichloride which can impart color.[3]
Q3: Can I use column chromatography to purify this compound derivatives?
Yes, column chromatography can be used, but it requires careful execution due to the reactivity of the acyl chloride functional group.[4] It is crucial to use anhydrous (dry) solvents and a stationary phase (like silica (B1680970) gel) that has been thoroughly dried to prevent hydrolysis of the product on the column.[4] A non-polar eluent system, such as hexane/ethyl acetate (B1210297) or dichloromethane, is typically recommended.[4]
Q4: How can I remove residual thionyl chloride from my reaction mixture?
Excess thionyl chloride can be removed by distillation, often under reduced pressure, as it is typically more volatile than the product.[3][5] Another common method is azeotropic distillation with a dry, inert solvent like toluene (B28343).[6] For small-scale reactions, repeated co-evaporation with an anhydrous solvent can also be effective.[6]
Q5: Is it possible to use an aqueous workup to purify this compound derivatives?
Aqueous workups are generally challenging for acyl chlorides due to their rapid hydrolysis back to the carboxylic acid.[1][4] However, a carefully controlled wash with a cold, dilute aqueous sodium bicarbonate solution can be used to remove acidic impurities.[1][7] This must be done quickly, and the desired product must be immediately extracted into a dry organic solvent.[3] This method is more suitable for less reactive acyl chlorides.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Hydrolysis of the acyl chloride during workup or purification. - Product decomposition due to excessive heat. - Incomplete conversion of the starting material. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents for extraction and chromatography.[4] - Avoid high temperatures during solvent removal and distillation.[4] - Monitor the reaction progress (e.g., by TLC of a quenched aliquot) to ensure complete conversion before workup.[6] |
| Product is contaminated with the starting carboxylic acid | - Incomplete reaction. - Hydrolysis of the product during purification. | - Increase the reaction time or temperature, or use a slight excess of the chlorinating agent. - For purification, consider recrystallization from a non-polar solvent to leave the more polar carboxylic acid in the mother liquor. - A quick wash with cold, dilute sodium bicarbonate solution can remove the acidic starting material, but risks some product hydrolysis.[1][7] |
| Product shows broad peaks in NMR or streaking on TLC | - Presence of residual acidic impurities (e.g., HCl). - Product decomposition on the TLC plate or in the NMR solvent. | - Co-evaporate the crude product with an anhydrous, inert solvent like toluene to remove volatile acids. - For TLC analysis, it can be helpful to spot a sample that has been quenched with a nucleophile (e.g., methanol (B129727) or benzylamine) to form a more stable derivative for analysis.[6] |
| Difficulty in removing colored impurities | - Decomposition of the chlorinating agent or the product. | - Consider purification by recrystallization, potentially with the addition of a small amount of activated carbon to adsorb colored impurities. - High-vacuum distillation (e.g., using a Kugelrohr apparatus) can be effective for thermally stable derivatives.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for solid derivatives of this compound.
-
Solvent Selection : Choose a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include hexanes, toluene, or mixtures of ethyl acetate and hexanes. The starting carboxylic acid should ideally be more soluble in the chosen solvent at cold temperatures.
-
Dissolution : In a dry flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional) : If the solution is colored, a small amount of activated carbon can be added. The solution should then be heated for a short period and filtered hot through a pad of celite to remove the carbon.
-
Crystallization : Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Removal of Excess Thionyl Chloride by Azeotropic Distillation
-
Initial Concentration : After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess thionyl chloride. This should be done cautiously to avoid excessive heating.[5]
-
Azeotropic Removal : Add a volume of anhydrous toluene to the crude product.[6]
-
Distillation : Distill the toluene-thionyl chloride azeotrope under reduced pressure.[3]
-
Repeat : Repeat the addition of anhydrous toluene and subsequent distillation two to three times to ensure complete removal of thionyl chloride.
-
Final Product : The remaining residue is the crude product, which can then be further purified if necessary.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for purifying this compound derivatives.
References
- 1. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Recrystallization of Methyl 4-(chlorocarbonyl)benzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of products derived from Methyl 4-(chlorocarbonyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What types of compounds are typically synthesized from this compound and how does this affect recrystallization?
This compound is a versatile reagent used to introduce the 4-(methoxycarbonyl)benzoyl group. Its primary use involves reaction with nucleophiles. The most common products are amides (from reaction with primary or secondary amines) and esters (from reaction with alcohols). The resulting products are generally aromatic compounds with ester and amide or two ester functionalities. These functional groups make the molecules relatively polar, which guides the selection of appropriate recrystallization solvents.
Q2: How do I select a suitable solvent for recrystallizing a product of this compound?
The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1] For aromatic esters and amides, a good starting point is to test polar solvents like ethanol (B145695) or methanol, and medium-polarity solvents like ethyl acetate (B1210297) or acetone.[2][3] A general rule of thumb is "like dissolves like"; solvents with functional groups similar to the compound being purified are often good solubilizers.[2] Small-scale solubility tests in test tubes are essential to identify the optimal solvent or solvent pair before committing the bulk of the material.[1][4]
Q3: What is a mixed-solvent or two-solvent recrystallization, and when should I use it?
A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents, one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "anti-solvent").[3] This technique is useful for compounds that are either too soluble or not soluble enough in common single solvents. For example, a product might be dissolved in a minimal amount of a hot soluble solvent (like ethanol), and then a hot anti-solvent (like water) is added dropwise until the solution becomes cloudy, indicating saturation.[5] Reheating to clarify and then slow cooling can yield excellent crystals.
Q4: How much solvent should I use for an effective recrystallization?
You should use the minimum amount of boiling solvent required to fully dissolve the crude product.[6][7] Using too much solvent is a common error that leads to low or no crystal formation upon cooling because the solution does not become saturated.[6] To achieve this, add the hot solvent in small portions to the solid, bringing the mixture to a boil after each addition, until the solid just dissolves.[6][7]
Troubleshooting Guide
Q5: My product "oiled out" as a liquid instead of forming solid crystals. What should I do?
Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.
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Probable Cause: The boiling point of the solvent is too high, or the cooling rate is too fast. Impurities can also lower the melting point of the mixture, contributing to this issue.[1]
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Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the saturation point is reached at a lower temperature.[5] Allow the solution to cool much more slowly. If the problem persists, consider using a lower-boiling solvent or switching to a different solvent system altogether.
Q6: The solution has cooled, but no crystals have formed. How can I induce crystallization?
-
Probable Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystals to begin forming.
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[5][8] The microscopic scratches provide a surface for crystal nucleation.
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Add a Seed Crystal: If available, add a tiny crystal of the pure product to the cooled solution.[5] This provides a template for crystal growth.
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Reduce the Volume: If the solution is not saturated, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
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Cool Further: Extend the cooling time or use a colder bath (e.g., an ice-salt bath) if the solvent's freezing point allows.
-
Q7: My final yield after recrystallization is very low. What went wrong?
-
Probable Causes & Solutions:
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Using Too Much Solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor.[6] Always use the minimum amount of hot solvent.
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Premature Crystallization: If the product crystallizes during a hot filtration step, significant loss can occur. Ensure the funnel and receiving flask are pre-heated.[8][9]
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Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of ice-cold recrystallization solvent.[8]
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Inappropriate Solvent Choice: A solvent in which the product has high solubility even when cold will lead to poor recovery.
-
Q8: My purified crystals are still colored. How can I remove colored impurities?
-
Probable Cause: Highly polar, colored impurities are present and co-crystallize with your product.
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Solution: Use activated charcoal (carbon). After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount (1-2% by weight) of activated charcoal.[7][8] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via hot gravity filtration before allowing the solution to cool and crystallize.[7][8] Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.
Data Presentation: Common Recrystallization Solvents
The following table summarizes common solvents that can be screened for the recrystallization of this compound derivatives. The choice depends on the specific product's polarity.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | General Suitability |
| Water | 100 | 80.1 | Good anti-solvent for polar organic compounds. |
| Methanol | 65 | 32.7 | Suitable for polar compounds like amides and esters.[10] |
| Ethanol | 78 | 24.5 | Excellent general-purpose solvent for moderately polar compounds.[1][8] |
| Acetone | 56 | 20.7 | Dissolves many organic compounds; its low boiling point makes for easy removal.[3] |
| Ethyl Acetate | 77 | 6.0 | Good for ester compounds, following the "like dissolves like" principle.[2][3] |
| Dichloromethane | 40 | 9.1 | Useful as the "soluble solvent" in mixed systems with hexane.[3] |
| Toluene | 111 | 2.4 | Good for less polar, aromatic compounds.[11] |
| Hexane / Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Often used as the "anti-solvent" for compounds dissolved in more polar solvents.[3][11] |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
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Dissolution: Place the crude solid product in an Erlenmeyer flask with a stir bar or boiling chips. In a separate flask, heat your chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the crude solid until it completely dissolves.[7]
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Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.[8]
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Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated short-stem funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This must be done quickly to prevent premature crystallization.[8][9]
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Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming pure, large crystals.[5] Do not disturb the flask during this period.
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Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[8]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
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Drying: Dry the crystals in a vacuum oven at a moderate temperature or air-dry them on a watch glass until a constant weight is achieved.[7][8]
Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization
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Dissolution: Dissolve the crude solid in the minimum amount of the boiling "soluble solvent" (e.g., ethanol, dichloromethane).
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Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water, hexane) dropwise with swirling until the solution just begins to turn cloudy (turbid).[9] This cloudiness indicates the point of saturation.
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Clarification: Reheat the turbid solution gently until it becomes clear again. If it does not become clear, add a single drop of the "soluble solvent".
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Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol above.
Visualized Workflows
Caption: General workflow for a single-solvent recrystallization procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. rubingroup.org [rubingroup.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
How to remove monomethyl terephthalate byproduct from reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of monomethyl terephthalate (B1205515) (MMT), a common byproduct in reactions involving terephthalic acid (TPA) and its derivatives.
Troubleshooting Guide
Q1: My final TPA product shows significant MMT contamination after synthesis. How can I purify it?
A1: MMT contamination in crude terephthalic acid (TPA) can be addressed by exploiting the differences in acidity and solubility between the two molecules. The most common and effective methods are alkaline hydrolysis followed by acidification, or selective precipitation based on pH adjustment.
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Method 1: Alkaline Hydrolysis: This method converts the MMT impurity directly into the desired TPA product.
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Dissolve the crude TPA mixture in an aqueous base solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the water-soluble salts of both TPA (disodium terephthalate) and MMT (monosodium salt of MMT).[1][2]
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Heat the solution to hydrolyze the methyl ester group of the MMT salt, converting it into disodium (B8443419) terephthalate.[3]
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After hydrolysis is complete, filter the solution (if necessary, to remove any insoluble impurities) and then carefully acidify it with a strong acid like sulfuric acid (H₂SO₄) to a pH of approximately 2-3.[4][5]
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Pure TPA will precipitate out of the solution, as it is poorly soluble in acidic aqueous media.[5][6] The purified TPA can then be collected by filtration, washed with water, and dried.[7]
-
-
Method 2: pH-Mediated Selective Precipitation: This method leverages the difference in pKa values between the two carboxyl groups of TPA and the single carboxyl group of MMT.
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Dissolve the crude mixture in a basic aqueous solution (e.g., NaOH) to deprotonate both compounds and render them soluble.
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Gradually add acid to the solution. As the pH is lowered, TPA, being the less acidic species overall (considering its second deprotonation), can be selectively precipitated while the MMT salt remains in solution under carefully controlled pH conditions.
-
Q2: I am trying to isolate MMT from a reaction mixture containing TPA and dimethyl terephthalate (DMT). What is a suitable approach?
A2: Separating a three-component mixture of MMT, TPA, and DMT requires a multi-step approach based on their differing solubilities in various solvents.
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Initial Solvent Wash: Begin by washing the mixture with a solvent in which MMT has some solubility, but TPA is largely insoluble. Methanol (B129727) can be a suitable choice, as MMT is soluble in it, especially at elevated temperatures, while TPA has very low solubility.[8] This step will primarily separate TPA from MMT and DMT.
-
Fractional Crystallization: The resulting solution containing MMT and DMT can then be separated by fractional crystallization from a suitable solvent system, such as a methanol-water mixture.[9][10] The solubilities of both MMT and DMT increase with temperature and the proportion of methanol in the solvent.[9][10] By carefully cooling the solution, you can induce the crystallization of one component before the other.
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Recrystallization for Purity: The crystalline MMT obtained can be further purified by recrystallization from a solvent like methanol to remove any remaining traces of DMT or other impurities.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key chemical and physical differences between MMT and TPA that can be exploited for separation?
A1: The primary differences useful for separation are acidity and solubility.
-
Acidity: Terephthalic acid is a dicarboxylic acid with two pKa values (pKₐ₁ ≈ 3.54, pKₐ₂ ≈ 4.46).[6] Monomethyl terephthalate is a monocarboxylic acid with one pKa value (predicted pKₐ ≈ 3.77).[11] This difference allows for selective protonation and deprotonation at different pH values, altering their solubility in aqueous solutions for separation.
-
Solubility: TPA is famously insoluble in water and most common organic solvents at room temperature.[6] MMT is slightly soluble in water but shows good solubility in solvents like methanol, benzene, and ether.[11] This solubility difference is the basis for purification via solvent washing and recrystallization.
Q2: Can I convert the MMT byproduct into my desired TPA product?
A2: Yes. One of the most efficient ways to deal with MMT as a byproduct in TPA synthesis is to hydrolyze it. By heating the crude product mixture in an alkaline solution (e.g., aqueous NaOH), the ester group of MMT is cleaved, converting it into TPA (in its salt form, disodium terephthalate).[2][3] Subsequent acidification of the entire batch will then precipitate the total, purified TPA.[5] This method is advantageous as it increases the overall yield of the desired product.
Q3: What solvents are recommended for the recrystallization of MMT?
A3: For purifying MMT, solvents in which its solubility has a strong temperature dependence are ideal. Methanol is a preferred solvent.[8] Other suitable options include acetone (B3395972) and ethyl acetate.[8] The process typically involves dissolving the crude MMT in the hot solvent and then allowing it to cool, which causes the purified MMT to crystallize.[8]
Q4: At what stage of the TPA production process is MMT typically formed?
A4: MMT is a common intermediate in processes that produce TPA from p-xylene (B151628). For instance, in the Dynamit-Nobel process, p-xylene is first oxidized to p-toluic acid. This acid is then esterified to methyl p-toluate, which is subsequently oxidized to form monomethyl terephthalate.[12] The final step involves the hydrolysis of MMT to TPA.[12] If any of these steps are incomplete, MMT will remain as a byproduct in the final crude TPA.
Data Presentation
Table 1: Comparison of Physicochemical Properties
| Property | Monomethyl Terephthalate (MMT) | Terephthalic Acid (TPA) | Reference |
| Molar Mass | 180.16 g/mol | 166.13 g/mol | [6][11] |
| Melting Point | 220-223 °C | Sublimes above 300 °C | |
| pKa Values (at 25°C) | pKₐ ≈ 3.77 (predicted) | pKₐ₁ ≈ 3.54, pKₐ₂ ≈ 4.46 | [6] |
| Water Solubility | Slightly soluble | 0.0017 g / 100 g (at 25°C) | [6][13] |
| Organic Solubility | Soluble in methanol, benzene, ether | Insoluble in most; soluble in DMF, DMSO | [6] |
Experimental Protocols
Protocol 1: Purification of TPA via Alkaline Hydrolysis of MMT Impurity
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Dissolution: Take 10 g of the crude TPA containing MMT and suspend it in 100 mL of a 1 M sodium hydroxide (NaOH) solution.
-
Hydrolysis: Heat the mixture to reflux with stirring for 2-4 hours. This ensures the complete conversion of MMT to the disodium salt of TPA. The solution should become clear as both the TPA and MMT salts are water-soluble.
-
Filtration (Optional): If any solid impurities remain, cool the solution slightly and perform a hot filtration to remove them.
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Precipitation: Cool the alkaline solution to room temperature. While stirring vigorously, slowly add a 6 M sulfuric acid (H₂SO₄) solution until the pH of the mixture reaches ~2.5. A dense white precipitate of pure TPA will form.[5]
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Isolation: Allow the mixture to stir in an ice bath for 30 minutes to maximize precipitation.
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Washing and Drying: Collect the solid TPA using vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual salts. Dry the purified TPA in a vacuum oven at 60-80°C to a constant weight.
Visual Workflow
Caption: Decision workflow for selecting a method to remove MMT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 4. US3102137A - Purification of terephthalic acid - Google Patents [patents.google.com]
- 5. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]
- 6. Terephthalic Acid | C8H6O4 | CID 7489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Introduction to Purified Terephthalic Acid (PTA) Process [jgc-indonesia.com]
- 8. US3923867A - Method for producing monomethyl terephthalate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 11. mono-Methyl terephthalate | 1679-64-7 [chemicalbook.com]
- 12. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 13. Buy Mono-methyl terephthalate [smolecule.com]
Navigating Scale-Up: A Technical Support Center for Reactions with Methyl 4-(chlorocarbonyl)benzoate
For researchers, scientists, and professionals in drug development, scaling up reactions involving Methyl 4-(chlorocarbonyl)benzoate presents a unique set of challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions to address common issues encountered during the transition from laboratory to larger-scale production.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the scale-up of reactions with this compound.
Issue 1: Poor or Inconsistent Yield
-
Question: We are experiencing a significant drop in yield and batch-to-batch inconsistency upon scaling up our amidation reaction with this compound. What are the likely causes and how can we address them?
-
Answer: Low and inconsistent yields during scale-up are often multifactorial. The primary suspects are related to mass and heat transfer limitations, as well as the increased sensitivity to atmospheric moisture at larger scales.
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Inadequate Mixing: At larger scales, inefficient mixing can lead to localized concentration gradients and "hot spots," promoting side reactions. Ensure your reactor is equipped with an appropriate agitator and baffling system to maintain a homogenous reaction mixture.
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Poor Temperature Control: The acylation reaction is highly exothermic. A common issue during scale-up is the inability to dissipate heat effectively due to a lower surface area-to-volume ratio in larger reactors.[1] This can lead to thermal degradation of the product or starting materials. Implement a robust cooling system and consider a semi-batch process where the this compound is added portion-wise to control the exotherm.
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Moisture Contamination: this compound is highly susceptible to hydrolysis.[2] Larger scale operations inherently have more points of potential exposure to atmospheric moisture. Ensure all reagents and solvents are anhydrous and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Product Purity Issues and By-product Formation
-
Question: Our scaled-up batches show a higher level of impurities, particularly the corresponding carboxylic acid (monomethyl terephthalate). How can we minimize by-product formation?
-
Answer: The presence of monomethyl terephthalate (B1205515) is a clear indicator of hydrolysis of the starting material.[3]
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Strict Anhydrous Conditions: As mentioned, preventing moisture ingress is critical. Use dry solvents and ensure all transfer lines and reactor vessels are thoroughly dried before use.
-
Raw Material Quality: The purity of your starting materials, including the amine and any base used, can significantly impact the impurity profile of the final product.[4] Use high-purity, anhydrous grade reagents for large-scale synthesis.
-
Reaction Temperature: Elevated temperatures can accelerate the rates of side reactions. Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to minimize by-product formation.
-
Issue 3: Challenges with Product Isolation and Purification
-
Question: We are struggling with the filtration of our product at a larger scale. The product either "oils out" or forms very fine particles that clog the filter. What can we do to improve the physical properties of our product for easier isolation?
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Answer: Challenges in product isolation are common when moving from lab to plant scale. The crystallization or precipitation process needs to be carefully controlled.
-
Controlled Crystallization: Instead of crashing out the product, aim for a controlled crystallization. This can be achieved by slowly adding an anti-solvent or by gradually cooling the reaction mixture. Seeding the solution with a small amount of pure product can also promote the growth of larger, more easily filterable crystals.
-
Solvent Selection: The choice of solvent for both the reaction and the crystallization is crucial. The ideal solvent system will ensure the product precipitates in a crystalline form upon cooling or addition of an anti-solvent.
-
Agitation Rate: The agitation speed during precipitation can influence particle size.[5] Experiment with different agitation rates to find the optimal conditions for forming a desirable crystal habit.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling large quantities of this compound?
A1: this compound is a corrosive substance.[6] The primary safety concerns at scale include:
-
Corrosivity: It can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, goggles, and a face shield, is mandatory.
-
Reaction with Water: The reaction with water is vigorous and produces corrosive hydrogen chloride (HCl) gas.[2] All handling should be done in a well-ventilated area, and measures must be in place to prevent contact with moisture.
-
Exothermic Reactions: As an acyl chloride, its reactions are often highly exothermic, which can lead to a runaway reaction if not properly controlled.[8]
Q2: How does the choice of base impact the scale-up of an amidation reaction with this compound?
A2: The choice of base is critical. For laboratory-scale reactions, an excess of the amine reactant can sometimes be used as the base. However, at scale, this is often not economical. A tertiary amine base like triethylamine (B128534) or a solid base like potassium carbonate is commonly used. When using a tertiary amine, be aware that the resulting hydrochloride salt can sometimes be difficult to remove. A solid base can be advantageous as it can be filtered off. The choice will depend on the specific reaction conditions and the desired work-up procedure.
Q3: Is column chromatography a viable purification method for large-scale production?
A3: While column chromatography is a powerful tool for purification at the lab scale, it is generally not practical or economical for large-scale production due to the high solvent consumption and low throughput.[9] For industrial-scale purification, methods such as recrystallization and distillation (if the product is thermally stable) are preferred.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales for a Typical Amidation Reaction
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactor Volume | 250 mL Flask | 20 L Reactor | 2000 L Reactor |
| Agitator Type | Magnetic Stir Bar | Impeller with Baffles | Multi-stage Impeller |
| Heat Transfer | Oil Bath | Jacketed Vessel | Jacketed with Internal Coils |
| Addition Time of Reagent | 5 minutes | 30-60 minutes | 2-4 hours |
| Typical Yield | 90-95% | 80-88% | 75-85% |
| Typical Purity (pre-purification) | >98% | 95-97% | 90-95% |
Table 2: Impact of Water Content on Reaction Yield
| Scale | Water Content in Solvent | Approximate Yield Loss |
| Laboratory | < 50 ppm | < 2% |
| Laboratory | 500 ppm | 5-10% |
| Pilot | < 50 ppm | < 3% |
| Pilot | 500 ppm | 15-20% |
Experimental Protocols
Key Experiment: Scale-Up of Methyl 4-(aminocarbonyl)benzoate Synthesis
Laboratory Scale (Illustrative)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary amine (1.0 eq) and anhydrous dichloromethane (B109758) (DCM, 50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate dry flask, dissolve this compound (1.05 eq) in anhydrous DCM (20 mL).
-
Add the this compound solution dropwise to the cooled amine solution over 5 minutes, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of water (50 mL).
-
Separate the organic layer, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by recrystallization from a suitable solvent system.
Pilot Scale (Illustrative)
-
Charge a dry 20 L glass-lined reactor with the primary amine (1.0 eq) and anhydrous DCM (5 L).
-
Start agitation and cool the reactor contents to 0-5 °C using a jacketed cooling system.
-
In a separate dry vessel, dissolve this compound (1.05 eq) in anhydrous DCM (2 L).
-
Transfer the this compound solution to an addition funnel and add it to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding purified water (5 L) while maintaining agitation and cooling to control any exotherm.
-
Transfer the mixture to a separation vessel, separate the lower organic layer.
-
Wash the organic layer with brine (2 x 2.5 L).
-
Dry the organic layer by passing it through an in-line drying column or by azeotropic distillation.
-
Concentrate the solvent under reduced pressure.
-
Isolate the product by controlled crystallization, followed by filtration and drying in a vacuum oven.
Visualizations
Caption: Experimental workflow comparison between laboratory and pilot scale.
Caption: Troubleshooting flowchart for low yield issues during scale-up.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. reddit.com [reddit.com]
Improving regioselectivity in reactions with bifunctional Methyl 4-(chlorocarbonyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving regioselectivity in reactions involving the bifunctional reagent, Methyl 4-(chlorocarbonyl)benzoate (CAS: 7377-26-6).
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites of this compound?
A1: this compound has two primary reactive functional groups: a highly electrophilic acyl chloride (or chlorocarbonyl) group and a less reactive methyl ester group.[1] The significant difference in reactivity between these two groups is the key to achieving regioselectivity.
Q2: In a reaction with a nucleophile (e.g., an amine or alcohol), which functional group will react preferentially?
A2: The acyl chloride group is exceptionally reactive towards nucleophiles and will react preferentially under most conditions.[1] This allows for the selective formation of amides or esters at the acyl chloride position while leaving the methyl ester group intact.
Q3: How do the two functional groups affect electrophilic aromatic substitution reactions on the benzene (B151609) ring?
A3: Both the acyl chloride (-COCl) and the methyl ester (-COOCH₃) are electron-withdrawing groups. Therefore, both are deactivating and direct incoming electrophiles to the meta position.[2][3] Since they are para to each other on the ring, they both direct substituents to the same positions (ortho to the ester and ortho to the acyl chloride), leading to a single potential regioisomer for monosubstitution.
Q4: Is it possible to selectively reduce the methyl ester in the presence of the acyl chloride?
A4: Direct selective reduction of the methyl ester is extremely challenging because the acyl chloride is more susceptible to reduction by most hydride reagents. The most effective strategy is a two-step process: first, convert the highly reactive acyl chloride into a less reactive functional group (like an amide), and then perform the selective reduction of the ester.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, providing potential causes and solutions to improve regioselectivity.
Category 1: Nucleophilic Acyl Substitution (e.g., Amidation, Esterification)
Problem 1: Low yield or incomplete reaction when forming an amide/ester.
-
Potential Cause: Insufficient removal of the HCl byproduct, which can protonate the nucleophile (e.g., amine), rendering it unreactive.
-
Solution: Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to the reaction mixture. This base will scavenge the HCl as it is formed. The reaction should be monitored by TLC or HPLC to determine completion.[5]
Problem 2: Side reactions observed, such as reaction at the methyl ester group.
-
Potential Cause: The reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or use of a strong, nucleophilic base), leading to a loss of selectivity.
-
Solution:
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature).
-
Use a non-nucleophilic base (e.g., triethylamine) instead of a nucleophilic one.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid subsequent reactions with the ester.
-
Logical Workflow for Selective Reactions
The following diagram outlines the decision-making process for achieving regioselective modification of this compound.
Caption: Decision tree for regioselective reactions.
Category 2: Reduction Reactions
Problem 3: Over-reduction of the acyl chloride to an alcohol when targeting an aldehyde.
-
Potential Cause: The reducing agent is too strong or is used in excess. Reagents like LiAlH₄ will readily reduce both the acyl chloride and the ester to alcohols.[6]
-
Solution: Use a sterically hindered and less reactive hydride reagent. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is the standard choice for selectively reducing acyl chlorides to aldehydes.[6] The reaction must be performed at very low temperatures (typically -78 °C) to prevent over-reduction.
Problem 4: The methyl ester is reduced when trying to selectively reduce the acyl chloride.
-
Potential Cause: A strong, unhindered reducing agent like LiAlH₄ was used, which is not selective.
-
Solution: Switch to a more selective reagent like LiAl(OtBu)₃H as described above. Sodium borohydride (B1222165) (NaBH₄) can also reduce acyl chlorides, and is generally unreactive towards esters at low temperatures, offering another potential route.[6][7]
Problem 5: Attempting to reduce the ester with NaBH₄ is unsuccessful.
-
Potential Cause: Sodium borohydride is generally not a potent enough reducing agent to reduce esters under standard conditions (e.g., in methanol (B129727) at room temperature).[7]
-
Solution: To reduce the ester, a stronger reagent is needed. If the acyl chloride has been converted to an amide first, LiBH₄ is a good choice as it selectively reduces esters over amides.[4][8] Alternatively, a NaBH₄-THF-methanol system at reflux can reduce some aromatic esters.[9]
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical for achieving the desired regioselectivity. The following table summarizes the expected outcomes with common hydride reagents.
| Reagent | Acyl Chloride Reactivity | Methyl Ester Reactivity | Primary Product(s) with this compound |
| LiAlH₄ (Lithium aluminum hydride) | High (Reduces to alcohol) | High (Reduces to alcohol) | 1,4-Benzenedimethanol |
| NaBH₄ (Sodium borohydride) | Moderate (Reduces to alcohol) | Very Low (Generally unreactive) | Methyl 4-(hydroxymethyl)benzoate[6][7] |
| LiAl(OtBu)₃H (Lithium tri-tert-butoxy...) | High (Reduces to aldehyde at -78°C)[6] | Very Low (Unreactive) | Methyl 4-formylbenzoate[6] |
| LiBH₄ (Lithium borohydride) | High (Reduces to alcohol) | Moderate (Reduces to alcohol)[8] | Primarily Methyl 4-(hydroxymethyl)benzoate, but over-reduction to the diol is possible depending on conditions. |
| BH₃•THF (Borane-THF complex) | High (Reduces to alcohol) | Moderate (Reduces to alcohol) | 1,4-Benzenedimethanol. Borane is often used to reduce carboxylic acids in the presence of esters.[8] |
Visualizing Reaction Pathways
Caption: Outcomes with different selective reagents.
Detailed Experimental Protocols
Protocol 1: Selective Amidation of the Acyl Chloride Group
This protocol describes the reaction of this compound with a primary amine to selectively form an amide.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.05 eq) in a separate portion of anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product by recrystallization or flash column chromatography as needed.
Protocol 2: Selective Reduction of the Acyl Chloride to an Aldehyde
This protocol uses a hindered hydride to selectively reduce the acyl chloride to an aldehyde.
Materials:
-
This compound
-
Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LiAl(OtBu)₃H solution (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-5 hours. Monitor the reaction by TLC (quenching a small aliquot with water before spotting).
-
Once the reaction is complete, quench it by slowly adding 1M HCl at -78 °C until the solution is acidic.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude Methyl 4-formylbenzoate by flash chromatography.
References
- 1. This compound | Aryl Chloroformate Reagent [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 7. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. ias.ac.in [ias.ac.in]
Technical Support Center: Managing Exothermic Reactions of Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely managing the exothermic reactions of Methyl 4-(chlorocarbonyl)benzoate. Please consult this resource to troubleshoot potential issues and ensure the safe and successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its reactions exothermic?
This compound (CAS 7377-26-6) is a chemical intermediate widely used in the synthesis of pharmaceuticals and other complex organic molecules. Its high reactivity is due to the presence of an acyl chloride group (-COCl). This functional group is highly electrophilic, making it susceptible to rapid reaction with nucleophiles such as amines, alcohols, and water. These reactions, particularly amidation and esterification, are often highly exothermic, meaning they release a significant amount of heat. If not properly controlled, this heat can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.
Q2: What are the primary hazards associated with this compound?
The primary hazards include:
-
Corrosivity: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[1][2]
-
Moisture Sensitivity: It reacts vigorously with water, including moisture in the air, to produce hydrochloric acid (HCl) gas, which is also corrosive and toxic.[3]
-
Exothermic Reactions: As mentioned, it reacts exothermically with a wide range of nucleophiles.[3]
-
Hazardous Decomposition: Upon thermal decomposition, it can release toxic and irritating gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[3]
Q3: What are the immediate signs of an uncontrolled exothermic reaction?
Be vigilant for the following indicators:
-
A rapid and unexpected rise in the internal temperature of the reaction vessel.
-
A sudden increase in pressure within the reactor.
-
Vigorous boiling or bubbling of the reaction mixture, even without external heating.
-
Evolution of fumes or gases from the reaction vessel.
-
A change in the color or viscosity of the reaction mixture.
Q4: What immediate actions should I take if I suspect a runaway reaction?
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Enhance Cooling: Increase the cooling to the reactor by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
Ensure Agitation: Verify that the stirring is vigorous to ensure efficient heat transfer to the cooling surface and prevent the formation of localized hot spots.
-
Alert Others: Inform colleagues and your supervisor of the situation.
-
Prepare for Emergency Shutdown: If the temperature and pressure continue to rise uncontrollably, be prepared to execute your laboratory's emergency shutdown procedure, which may include quenching the reaction or evacuation.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.
Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition
| Potential Cause | Troubleshooting Steps |
| Reagent addition is too fast. | 1. Immediately stop the addition of the nucleophile (e.g., amine or alcohol). 2. Allow the cooling system to bring the temperature back to the desired setpoint. 3. Once the temperature is stable, resume the addition at a significantly slower rate. 4. For future experiments, consider diluting the nucleophile to allow for a more controlled addition. |
| Inadequate cooling. | 1. Ensure the cooling bath is at the correct temperature and has sufficient volume. 2. Check the flow rate of the coolant if using a circulating chiller. 3. Ensure the reaction flask is adequately immersed in the cooling bath. |
| Poor mixing. | 1. Confirm that the stirrer is functioning correctly and at an appropriate speed to create a vortex. 2. Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster. |
| Incorrect reagent concentration. | 1. Verify the concentration of your nucleophile. Using a more concentrated solution than intended will result in a faster and more exothermic reaction. |
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Troubleshooting Steps |
| Low reaction temperature. | 1. While caution is necessary, excessively low temperatures can prevent the reaction from starting. 2. Once a small, controlled amount of the nucleophile has been added, a slight, controlled increase in temperature may be necessary to initiate the reaction. Monitor the temperature closely for any signs of a delayed exotherm. |
| Degraded this compound. | 1. The acyl chloride may have hydrolyzed due to improper storage or handling. 2. Use a fresh bottle or a properly stored aliquot. Signs of degradation include a strong smell of HCl upon opening the container. |
| Poor quality of amine/alcohol or solvent. | 1. Ensure that the nucleophile and solvent are of appropriate purity and are anhydrous, as water will preferentially react with the acyl chloride. |
Issue 3: Formation of a Solid Precipitate that Hinders Stirring
| Potential Cause | Troubleshooting Steps |
| Amine hydrochloride salt formation. | 1. The reaction of an amine with this compound produces one equivalent of HCl, which will react with the amine to form an insoluble hydrochloride salt. 2. Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to scavenge the HCl as it is formed. Typically, at least one equivalent of the base is required. |
| Product insolubility. | 1. The amide or ester product may be insoluble in the chosen reaction solvent. 2. Consider using a different solvent in which the product is more soluble. |
Quantitative Data on Reaction Exothermicity
| Reaction Type | Example Nucleophile | Estimated Heat of Reaction (ΔH) | Notes |
| Amidation | Aniline | -120 to -150 kJ/mol | Highly exothermic. The reaction is typically very fast. |
| Amidation | Benzylamine | -130 to -160 kJ/mol | Aliphatic amines are generally more nucleophilic and can lead to a more rapid heat release than aromatic amines. |
| Esterification | Methanol | -80 to -110 kJ/mol | Generally less exothermic than amidation but still significant. |
| Hydrolysis | Water | -60 to -90 kJ/mol | Vigorous reaction, especially with stoichiometric amounts of water. Produces corrosive HCl gas. |
Disclaimer: These are estimated values based on analogous reactions and should not be considered as definitive. It is highly recommended to perform a proper thermal hazard assessment, including reaction calorimetry, for any process being scaled up.
Experimental Protocols
Protocol 1: Safe Amidation of this compound with a Primary Amine
This protocol outlines a general procedure for the safe, lab-scale synthesis of an amide from this compound and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.1 eq)
-
Anhydrous, non-nucleophilic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine or Diisopropylethylamine) (1.1-1.2 eq)
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and an addition funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Setup: Assemble the reaction apparatus and ensure it is dry. Purge the vessel with an inert gas.
-
Charge Amine and Base: To the reaction vessel, add the primary amine and the anhydrous solvent. Begin stirring and cool the solution to 0 °C using an ice-water bath. Add the tertiary amine base to the cooled solution.
-
Prepare Acyl Chloride Solution: In a separate, dry flask, dissolve the this compound in the anhydrous solvent.
-
Controlled Addition: Transfer the acyl chloride solution to the addition funnel. Add the acyl chloride solution dropwise to the stirred, cooled amine solution.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The rate of addition should be controlled to maintain the temperature below a predetermined setpoint (e.g., < 10 °C). If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to stabilize the temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a specified time (typically 1-4 hours) to ensure complete conversion.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. Proceed with standard extraction and purification procedures.
Visualizations
Logical Workflow for Managing a Temperature Excursion
Caption: Troubleshooting workflow for a temperature excursion.
Experimental Setup for Controlled Addition
Caption: Diagram of a typical experimental setup.
References
Troubleshooting guide for incomplete conversion of Methyl 4-(chlorocarbonyl)benzoate
Technical Support Center: Synthesis of Methyl 4-(chlorocarbonyl)benzoate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound from monomethyl terephthalate (B1205515).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is not going to completion, and I still have a significant amount of the starting monomethyl terephthalate. What are the possible causes?
A1: Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Thionyl Chloride (SOCl₂): Thionyl chloride is the reacting agent and is often used in excess to drive the reaction to completion. A molar ratio of at least 2:1 (SOCl₂ to monomethyl terephthalate) is recommended.
-
Inadequate Reaction Time or Temperature: The conversion of a carboxylic acid to an acyl chloride is not instantaneous. The reaction of terephthalic acid with thionyl chloride often requires refluxing for several hours (e.g., 4-12 hours) at temperatures around 70-90°C.[1] Ensure your reaction has been heated for a sufficient duration.
-
Presence of Moisture: Thionyl chloride reacts vigorously with water. Any moisture in your starting material, solvent, or glassware will consume the thionyl chloride, reducing the amount available for the desired reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Purity of Reagents: The purity of both monomethyl terephthalate and thionyl chloride is crucial. Impurities in the starting material may interfere with the reaction. Old or improperly stored thionyl chloride can decompose, reducing its effectiveness.
Q2: I am observing the formation of a white precipitate in my reaction mixture that is not the desired product. What could it be?
A2: A common byproduct is terephthalic acid. This can form if the methyl ester group of either the starting material or the product is hydrolyzed. This hydrolysis can be caused by the in-situ generation of HCl at elevated temperatures. Minimizing the reaction temperature and time once the conversion is complete can help reduce the formation of this byproduct.
Q3: How can I effectively monitor the progress of the reaction?
A3: Monitoring the reaction can be challenging due to the high reactivity of the acyl chloride product. Direct analysis by methods like TLC on silica (B1680970) gel can be misleading as the product may hydrolyze back to the carboxylic acid on the plate.
A practical method is to take a small aliquot of the reaction mixture, carefully quench it with an anhydrous alcohol like methanol (B129727) or ethanol, and then analyze the resulting ester mixture by TLC or GC. The formation of the new diester product (dimethyl terephthalate or methyl ethyl terephthalate) will indicate the presence of your desired acyl chloride.
Q4: What is the best way to purify the final product, this compound?
A4: After the reaction is complete, the first step is to remove the excess thionyl chloride. This is typically done by distillation or rotary evaporation.[1][2] It is advisable to use a trap containing a basic solution (like NaOH) to neutralize the toxic SOCl₂ and HCl vapors.
The crude product can then be purified by vacuum distillation.[2] Given that this compound is a solid at room temperature with a melting point of 50-59°C, recrystallization from a non-polar solvent like hexanes or a mixture of hexanes and dichloromethane (B109758) could also be an effective purification method.
Data Presentation
| Entry | Molar Ratio (SOCl₂:Substrate) | Temperature (°C) | Reaction Time (hours) | Hypothetical Yield (%) | Key Observations |
| 1 | 1.2 : 1 | 60 | 4 | 75 | Incomplete conversion observed. |
| 2 | 2 : 1 | 80 | 2 | 85 | Good conversion, some starting material remains. |
| 3 | 2 : 1 | 80 | 8 | 96 | High conversion, minimal starting material.[1][3] |
| 4 | 3 : 1 | 80 | 8 | 97 | Excellent conversion, similar to Entry 3. |
| 5 | 2 : 1 | 100 | 8 | 90 | Increased formation of terephthalic acid byproduct. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the general synthesis of acyl chlorides from carboxylic acids.
Materials:
-
Monomethyl terephthalate
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane, optional)
-
Catalytic amount of N,N-dimethylformamide (DMF, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing a basic solution, add monomethyl terephthalate.
-
Add an excess of thionyl chloride (approximately 2-3 molar equivalents). A solvent can be used, but the reaction can also be run neat.
-
Add a catalytic amount of DMF (e.g., 1-2 drops). This can accelerate the reaction.
-
Heat the reaction mixture to reflux (around 80°C) and maintain for 4-8 hours. The reaction should be carried out in a well-ventilated fume hood.[2]
-
After the reaction is complete (as determined by monitoring, see Q3), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Visualizations
Below is a troubleshooting workflow for incomplete conversion of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 4-(chlorocarbonyl)benzoate and Terephthaloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two important acylating agents: Methyl 4-(chlorocarbonyl)benzoate and terephthaloyl chloride. Understanding the distinct reactivity profiles of these reagents is crucial for their effective application in the synthesis of polymers, pharmaceuticals, and other fine chemicals. This document outlines the theoretical basis for their reactivity, presents available experimental data, and provides detailed protocols for their use in common synthetic transformations.
Introduction to the Reagents
This compound is a monofunctional acyl chloride containing a methyl ester group. This unique structure allows for the selective introduction of a 4-(methoxycarbonyl)benzoyl moiety.
Terephthaloyl chloride is a difunctional acyl chloride, serving as a key monomer in the production of high-performance polymers such as polyesters and polyamides, including Kevlar®.[1][2] Its two reactive sites enable the formation of polymer chains.
Structural and Electronic Effects on Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the benzoyl ring increase this electrophilicity, thereby enhancing the reaction rate with nucleophiles. Conversely, electron-donating groups decrease reactivity.
The Hammett equation provides a quantitative framework for this relationship, correlating reaction rates of substituted benzoyl derivatives with the electronic properties of the substituents. The rate-determining step in these reactions is the nucleophilic attack on the carbonyl carbon.[3]
In This compound , the methyl ester group (-COOCH₃) at the para-position acts as an electron-withdrawing group, increasing the partial positive charge on the carbonyl carbon of the acyl chloride. This is expected to make it more susceptible to nucleophilic attack compared to an unsubstituted benzoyl chloride.
In terephthaloyl chloride , the two acyl chloride groups (-COCl) are situated in a para relationship on the benzene (B151609) ring. While one acyl chloride group reacts, the other acts as a deactivating, electron-withdrawing group for the second reaction. However, when comparing the reactivity of the first acyl chloride group of terephthaloyl chloride to that of this compound, the electronic influence of the second acyl chloride group in terephthaloyl chloride is a key consideration.
Based on established principles of physical organic chemistry, the electron-withdrawing nature of the methyl ester in this compound is expected to render its acyl chloride group more reactive than either of the acyl chloride groups in terephthaloyl chloride.
Quantitative Reactivity Data
Table 1: Hydrolysis Kinetics of Terephthaloyl Chloride
| pH | Temperature (°C) | Half-life (t₁/₂) (minutes) | Observed First-Order Rate Constant (k_obs) (x 10⁵ s⁻¹) |
| 4-9 | 0 | 1.2 - 2.2 | 530 - 1100 |
Data sourced from a study on the hydrolytic stability of terephthaloyl chloride.[4][5]
This rapid hydrolysis underscores the high reactivity of terephthaloyl chloride. It is important to note that in reactions with stronger nucleophiles, such as amines, the reaction rate is significantly faster than hydrolysis.
Experimental Protocols
Synthesis of a Polyamide from Terephthaloyl Chloride and p-Phenylenediamine (B122844) (Kevlar® Precursor)
This protocol describes the low-temperature solution polycondensation for the synthesis of poly(p-phenylene terephthalamide).
Materials:
-
p-Phenylenediamine
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP)
-
Calcium chloride (CaCl₂)
-
Nitrogen gas
-
Water
Procedure:
-
In a double-walled glass flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve p-phenylenediamine and calcium chloride in NMP.
-
Cool the stirred solution to 0°C using an ice bath.
-
Rapidly add a stoichiometric amount of terephthaloyl chloride to the cooled solution.
-
Allow the reaction mixture to stir for 15 minutes at 0°C.
-
Remove the ice bath and allow the reaction to proceed at room temperature overnight.
-
The resulting polymer gel is then precipitated by pouring it into water.
-
The polymer is collected by filtration, washed thoroughly with a water/ethanol mixture and then pure ethanol to remove any unreacted monomers and solvent.
-
The final polymer is dried in a vacuum oven at 120°C overnight.
Characterization: The resulting polymer can be characterized by techniques such as infrared (IR) spectroscopy to confirm the formation of amide bonds, and viscometry to determine the molecular weight.
Synthesis of an Ester from this compound and an Alcohol
This protocol outlines a general procedure for the esterification of an alcohol with this compound.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, propanol)
-
Pyridine (B92270) or triethylamine (B128534) (as an HCl scavenger)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Nitrogen gas
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the alcohol and pyridine (or triethylamine) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the cooled alcohol solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ester.
Purification and Characterization: The crude product can be purified by column chromatography on silica (B1680970) gel. The structure and purity of the final ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Reaction Mechanisms and Workflows
Caption: General mechanism for nucleophilic acyl substitution.
Caption: Workflow for polyamide synthesis.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terephthaloyl chloride [yufenggp.com]
Alternative acylating agents to Methyl 4-(chlorocarbonyl)benzoate for amide synthesis
For researchers, scientists, and drug development professionals, the synthesis of amides is a fundamental and frequently employed transformation. While acyl chlorides, such as Methyl 4-(chlorocarbonyl)benzoate, are potent acylating agents, their high reactivity can be a double-edged sword, often leading to side reactions, moisture sensitivity, and the generation of corrosive HCl gas.[1][][3] This guide provides a comparative analysis of alternative acylating strategies, focusing on modern coupling reagents that offer milder reaction conditions, broader functional group tolerance, and improved control over stereochemistry.[4]
The most common alternative to the direct use of acyl chlorides involves the in situ activation of a carboxylic acid. This is the cornerstone of many modern amide bond formation techniques, particularly in peptide synthesis.[5] These methods rely on "coupling reagents" that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly activated intermediate that readily reacts with an amine.[5]
Classes of Alternative Acylating Systems
The primary alternatives to pre-formed acyl chlorides can be categorized into several major classes of coupling reagents:
-
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[5][6] They react with carboxylic acids to form a highly reactive O-acylisourea intermediate.[5] To mitigate the risk of racemization and side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently employed.[5][7]
-
Onium Salts (Uronium/Aminium and Phosphonium): These reagents are among the most efficient and popular for amide bond formation.[4][7]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are known for their high efficiency, rapid reaction times, and ability to suppress racemization.[4][6][7] COMU is a newer generation reagent that offers enhanced safety and easier purification of byproducts.[6][7]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a classic example, valued for its high coupling efficiency and low risk of racemization.[4][7]
-
-
Other Activating Agents:
-
Acyl Fluorides: Generated in situ using reagents like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate), acyl fluorides can be effective for coupling sterically hindered substrates and electron-deficient amines.[8]
-
Catalytic Methods: Boric acid and certain silicon-based reagents like Methyltrimethoxysilane (MTM) can catalyze the direct amidation of carboxylic acids under specific conditions, offering a more atom-economical approach.[9][10]
-
Quantitative Performance Comparison
The choice of coupling reagent directly impacts reaction yield, time, and the preservation of stereochemical integrity. The following tables summarize the performance of various reagents in model amide synthesis reactions.
Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis [4]
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[4] Reacts faster with less epimerization compared to HBTU.[6] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[4] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[4] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product compared to top uronium salts.[4] |
| COMU | Uronium Salt | Lower than HBTU/HCTU | In some studies, COMU was found to be less effective than HBTU/HCTU in this specific difficult coupling.[4] |
| DCC/HOBt | Carbodiimide | Moderate | A classic, cost-effective method. The dicyclohexylurea (DCU) byproduct is insoluble, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis.[6] |
Table 2: Performance in Amide Coupling with Electron-Deficient Amines [11]
| Reagent System | Base | Solvent | Time (h) | Yield (%) |
| HATU | DIPEA | DMF | 5 | 38 |
| BOPCl | Et₃N | CH₂Cl₂ | 24 | 28 |
| Isobutyl Chloroformate | Et₃N | CH₂Cl₂ | 24 | 25 |
| DCC / DMAP | - | CH₂Cl₂ | 4 | 28 |
| DCC / DMAP / HOBt (cat.) | - | Acetonitrile | 42 | 51 |
| EDC / DMAP / HOBt (cat.) | DIPEA | Acetonitrile | 10 | 61 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for common alternative acylation methods.
Protocol 1: General Amide Synthesis using an Acyl Chloride (Baseline) [1]
This protocol, often referred to as the Schotten-Baumann reaction, serves as a baseline for comparison.[5]
-
Dissolve the amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).
-
Add a suitable base (e.g., triethylamine, pyridine; 1.1-2.0 equivalents) to scavenge the HCl byproduct.[]
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acyl chloride (1.0 equivalent), such as this compound, to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and perform an aqueous workup. The organic layer is dried and concentrated, and the product is purified, typically by chromatography or recrystallization.
Protocol 2: Amide Coupling using EDC/HOBt [5][12]
-
Dissolve the carboxylic acid (1.0 equivalent), the amine (1.1-1.5 equivalents), and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1-1.5 equivalents) to the mixture in one portion.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 8-24 hours, monitoring progress by TLC.
-
Once complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., sat. NaHCO₃), and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product.
Protocol 3: Amide Coupling using HATU [12]
-
Dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Add HATU (1.1 equivalents) to the stirred solution at room temperature.
-
Stir for 1-4 hours, monitoring progress by TLC. The reaction is often rapid.
-
Perform an aqueous workup as described in the EDC/HOBt protocol to remove DMF and byproducts.
-
Purify the resulting crude amide by column chromatography.
Visualizing Workflows and Relationships
Experimental Workflow for Amide Synthesis via Carboxylic Acid Activation
The following diagram illustrates the general laboratory workflow for performing an amide coupling reaction using an activating agent.
Caption: Generalized workflow for amide synthesis using coupling reagents.
Logical Relationships in Reagent Selection
The choice of acylating system depends on a balance of substrate reactivity, cost, and desired outcome (e.g., avoiding racemization). This diagram shows the decision-making process.
Caption: Decision tree for selecting an appropriate amide coupling reagent.
General Mechanism of Action for Coupling Reagents
This diagram illustrates the fundamental principle behind most modern coupling reagents: the activation of the carboxylic acid to form a highly reactive intermediate.
Caption: General mechanism of amide bond formation via an activated intermediate.
References
- 1. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of the Synthesis and Yield of Methyl 4-(chlorocarbonyl)benzoate and Other Key Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. Among the diverse array of benzoyl chlorides, Methyl 4-(chlorocarbonyl)benzoate, also known as terephthalic acid monomethyl ester chloride, presents a unique bifunctional profile that makes it a valuable intermediate. This guide provides an objective comparison of the synthesis and yield of this compound with other widely used benzoyl chlorides, namely benzoyl chloride, 4-nitrobenzoyl chloride, and 4-methoxybenzoyl chloride. The information presented herein, supported by experimental data, is intended to assist researchers in making informed decisions for their synthetic strategies.
Performance Overview and Yield Comparison
The synthesis of benzoyl chlorides typically involves the chlorination of the corresponding benzoic acid derivative. The choice of chlorinating agent and reaction conditions plays a pivotal role in determining the yield and purity of the final product. The following table summarizes the reported yields for the synthesis of this compound and other selected benzoyl chlorides under various experimental conditions.
| Product | Starting Material | Chlorinating Agent | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Monomethyl terephthalate (B1205515) | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) or Benzyltriethylammonium chloride (BTEAC), Reflux (65-85°C), 5-10 hours | 95-98% | [1][2] |
| Benzoyl Chloride | Benzoic Acid | Phosphorus Pentachloride (PCl₅) | Neat, exothermic reaction | 90% | [3] |
| Benzoyl Chloride | Benzoic Acid | Thionyl Chloride (SOCl₂) | - | Not specified | [3] |
| Benzoyl Chloride | Sodium Benzoate | Oxalyl Chloride | Benzene (B151609), gentle heating | 97% | [3] |
| 4-Nitrobenzoyl Chloride | 4-Nitrobenzoic Acid | Phosphorus Pentachloride (PCl₅) | Heated on a water bath | 90% | [1] |
| 4-Nitrobenzoyl Chloride | 4-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux for 20 hours | 97-98% | |
| 4-Nitrobenzoyl Chloride | 4-Nitrobenzoic Acid | Thionyl Chloride (SOCl₂) | Reflux for 30-40h at 90°C | 90% | [4] |
| 4-Methoxybenzoyl Chloride | 4-Methoxybenzoic Acid | Thionyl Chloride (SOCl₂) | Benzene, N,N-Dimethylformamide (DMF), Reflux | Not specified | |
| 4-Methoxybenzoyl Chloride | 4-Methoxybenzoic Acid | Oxalyl dichloride | Dichloromethane, N,N-Dimethylformamide (DMF), 35°C, 1 hour | Quantitative |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are the experimental protocols for the synthesis of the compared benzoyl chlorides.
Synthesis of this compound
From Monomethyl terephthalate with Thionyl Chloride:
To a solution of monomethyl terephthalate, a molar ratio of 1:2.2 with thionyl chloride is added.[1] A catalytic amount (0.1–0.5 mol%) of N,N-Dimethylformamide (DMF) or benzyltriethylammonium chloride (BTEAC) is introduced.[1] The reaction mixture is refluxed at a temperature between 65-85°C for 5 to 10 hours.[1] Following the reaction, the excess thionyl chloride is removed, and the product is purified by vacuum distillation to yield this compound.[1]
Synthesis of Benzoyl Chloride
From Benzoic Acid with Phosphorus Pentachloride:
In a suitable flask, 50 grams of dry benzoic acid is treated with 90 grams of finely pulverized phosphorus pentachloride.[3] The mixture is thoroughly mixed, leading to an energetic evolution of hydrochloric acid as the reaction mass liquefies.[3] After the initial vigorous reaction subsides, the liquid mixture is allowed to stand for a short period.[3] The benzoyl chloride is then isolated by fractional distillation, collecting the fraction boiling at approximately 200°C.[3]
Synthesis of 4-Nitrobenzoyl Chloride
From 4-Nitrobenzoic Acid with Phosphorus Pentachloride:
20 grams of 4-nitrobenzoic acid and 25 grams of phosphorus pentachloride are combined in a 250-ml flask equipped with a reflux condenser.[1] The flask is heated on a water bath with occasional shaking until the evolution of hydrogen chloride gas nearly ceases and the mixture becomes a clear, homogeneous liquid.[1] The phosphorus oxychloride byproduct is removed by distillation up to 220°C. The residual 4-nitrobenzoyl chloride can be purified by crystallization from carbon tetrachloride or by vacuum distillation.[1]
From 4-Nitrobenzoic Acid with Thionyl Chloride:
A mixture of 16.7 g (0.10 mole) of p-nitrobenzoic acid and 16 ml (0.22 mole) of thionyl chloride is placed in a 500 ml round-bottomed flask fitted with a condenser and a drying tube. The mixture is heated under gentle reflux for 20 hours. As the reaction progresses, the solid liquefies, and the evolution of HCl gas is observed. After the reaction is complete (no further HCl evolution), the excess thionyl chloride is removed under reduced pressure on a boiling water bath. The remaining liquid solidifies upon cooling to yield pale yellow needles of p-nitrobenzoyl chloride.
Synthesis of 4-Methoxybenzoyl Chloride
From 4-Methoxybenzoic Acid with Thionyl Chloride:
A slurry of 22.5 g (0.15 mole) of 4-methoxybenzoic acid in benzene is heated to reflux. To this, 12.5 ml (0.15 mole) of thionyl chloride and 1 ml of N,N-dimethylformamide are added. The mixture is stirred for 15 minutes, after which the solution is evaporated and cooled to yield 4-methoxybenzoyl chloride as a yellow solid.
Reaction Workflow and Logic
The synthesis of benzoyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. The general workflow involves the activation of the carboxylic acid, followed by nucleophilic attack by a chloride ion.
Caption: General workflow for the synthesis of benzoyl chlorides.
The selection of the chlorinating agent can influence the reaction conditions and the nature of the byproducts, which in turn affects the purification strategy.
Caption: Common chlorinating agents and their byproducts.
References
A Comparative Guide: Methyl 4-(chlorocarbonyl)benzoate vs. Thionyl Chloride for Esterification
For researchers, scientists, and professionals in drug development, the choice of reagents and synthetic routes is paramount to ensuring high yield, purity, and reproducibility. Esterification, a fundamental reaction in organic synthesis, can be achieved through various methods. This guide provides an objective comparison between using an isolated acyl chloride, Methyl 4-(chlorocarbonyl)benzoate, and the common method of converting a carboxylic acid to an acyl chloride in situ using thionyl chloride for subsequent esterification.
Executive Summary
This compound stands out as a specialized reagent that offers significant advantages in terms of reaction control, purity of the final product, and milder reaction conditions compared to the traditional two-step, one-pot esterification method involving thionyl chloride. While the thionyl chloride method is versatile for creating a wide range of acyl chlorides from their corresponding carboxylic acids, it is accompanied by the formation of harsh byproducts and a higher potential for side reactions. The choice between these two methodologies will ultimately depend on the specific requirements of the synthesis, such as the scale of the reaction, the sensitivity of the substrates, and the desired purity of the ester.
Performance Comparison
The following table summarizes the key performance indicators for esterification using this compound versus the thionyl chloride method.
| Feature | This compound | Thionyl Chloride Method |
| Reagent State | Solid, pre-isolated acyl chloride | Liquid, used to convert a carboxylic acid to an acyl chloride in situ |
| Reaction Type | Direct acylation of an alcohol | Two-step, one-pot: 1. Acyl chloride formation 2. Esterification |
| Byproducts | HCl | SO₂, HCl |
| Reaction Conditions | Typically milder, often at room temperature | Often requires heating/reflux |
| Control over Stoichiometry | High, as it is a purified reagent | Moderate, dependent on the efficiency of the initial conversion |
| Potential Side Reactions | Minimal, due to high purity of the acylating agent | Formation of alkyl chlorides from the alcohol, potential for other side reactions from impurities[1] |
| Substrate Scope | Excellent for a wide range of alcohols | Broad, but can be limited by the stability of the starting carboxylic acid and alcohol to the harsh conditions |
| Handling | Corrosive solid, requires careful handling[2] | Highly corrosive and moisture-sensitive liquid, requires a fume hood[3] |
| Purity of Final Product | Generally higher due to cleaner reaction profile | May require more extensive purification to remove byproducts and side products |
Advantages of this compound
The use of a well-defined and purified acylating agent like this compound provides several distinct advantages for researchers focused on the precise synthesis of complex molecules.
-
Enhanced Purity and Minimized Side Reactions: As a high-purity, crystalline solid, this compound allows for precise stoichiometric control of the acylation reaction. This minimizes the risk of unwanted side reactions that can occur when generating acyl chlorides in situ with thionyl chloride, leading to a cleaner reaction profile and a higher purity of the final ester.
-
Milder Reaction Conditions: Esterification with this compound can often be carried out under milder conditions, including at room temperature. This is particularly beneficial when working with sensitive substrates that may degrade or undergo side reactions at the elevated temperatures often required for thionyl chloride-mediated reactions.
-
Simplified Workup and Purification: The absence of sulfur-containing byproducts simplifies the workup procedure. The primary byproduct is hydrogen chloride, which can be readily neutralized and removed. This can lead to a more straightforward purification process and higher isolated yields.
-
Versatility in Pharmaceutical and Fine Chemical Synthesis: The reactivity of the chlorocarbonyl group makes this compound a valuable intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals.[2][4] Its applications include the preparation of anti-inflammatory and analgesic drugs, where high purity is critical.[4]
Considerations for Thionyl Chloride
Thionyl chloride remains a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids, which are then readily converted to esters.[3]
-
Broad Applicability: Thionyl chloride can be used to convert a vast array of carboxylic acids into their corresponding acyl chlorides, making it a versatile choice for general ester synthesis.[3]
-
Irreversible Reaction: The formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drives the acyl chloride formation to completion, making the reaction irreversible.[3]
-
Potential for Side Reactions: A significant drawback of using thionyl chloride is its potential to react with the alcohol to form an alkyl chloride, thereby reducing the yield of the desired ester.[1] The harsh, acidic conditions and the presence of impurities can also lead to other undesired side products.
Experimental Protocols
Below are generalized experimental protocols for esterification using both methods.
Esterification using this compound
This protocol describes a general procedure for the acylation of an alcohol with this compound.
-
Reaction Setup: To a solution of the desired alcohol in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.
-
Addition of Acyl Chloride: Slowly add a solution of this compound in the same solvent to the alcohol solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure ester.
Esterification via Thionyl Chloride Method
This protocol outlines a typical two-step, one-pot procedure for esterification starting from a carboxylic acid.
-
Acyl Chloride Formation: To a solution of the carboxylic acid in a suitable solvent (e.g., toluene (B28343) or dichloromethane), add thionyl chloride (often in excess) and a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and maintain for a period to ensure complete conversion to the acyl chloride. The progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in a fresh solvent and add the desired alcohol, typically in the presence of a base like pyridine.
-
Reaction and Workup: Stir the reaction at room temperature or with gentle heating until completion. The workup and purification would then follow a similar procedure to that described for the this compound method.
Visualizing the Workflows
The following diagrams illustrate the logical flow of the two compared esterification methods.
Caption: Workflow for esterification using this compound.
Caption: Workflow for esterification using the thionyl chloride method.
References
A Comparative Guide to the Characterization of Methyl 4-(chlorocarbonyl)benzoate Reaction Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for the characterization of reaction products derived from Methyl 4-(chlorocarbonyl)benzoate. This versatile reagent is widely used in the synthesis of esters and amides, making robust analytical characterization crucial for product verification and purity assessment. This document outlines detailed experimental protocols, presents comparative data in structured tables, and utilizes visualizations to clarify workflows and reaction pathways.
Introduction to Reactions of this compound
This compound is a bifunctional molecule containing both a methyl ester and a highly reactive acyl chloride. The acyl chloride group readily undergoes nucleophilic acyl substitution with various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides. These reactions are fundamental in the synthesis of a wide range of compounds, including active pharmaceutical ingredients and functional materials.
Caption: General reaction pathways of this compound.
Characterization by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for the characterization of organic molecules. When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides information about the molecular weight and structure of the reaction products.
Key Advantages of Mass Spectrometry:
-
High Sensitivity: Capable of detecting trace amounts of products and impurities.
-
Molecular Weight Determination: Provides the exact molecular weight of the product, confirming the success of the reaction.
-
Structural Information: Fragmentation patterns offer insights into the molecule's structure.
2.1. Expected Mass Spectra and Fragmentation Patterns
The electron ionization (EI) mass spectra of the reaction products of this compound will exhibit a molecular ion peak (M+) corresponding to the mass of the product. The fragmentation patterns are predictable based on the functional groups present.
Ester Products (e.g., Reaction with Phenol to form Methyl 4-(phenoxycarbonyl)benzoate):
-
Molecular Ion (M+): The peak corresponding to the full molecular weight of the ester. For Methyl 4-(phenoxycarbonyl)benzoate, this would be at m/z 228.
-
Key Fragments: Common fragmentation includes the loss of the alkoxy group (-OR) and cleavage at the ester linkage.
Amide Products (e.g., Reaction with Benzylamine (B48309) to form Methyl 4-(benzylcarbamoyl)benzoate):
-
Molecular Ion (M+): The peak corresponding to the full molecular weight of the amide. For Methyl 4-(benzylcarbamoyl)benzoate, this would be at m/z 269.
-
Key Fragments: Amides often undergo alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.
Table 1: Comparison of Expected Mass Spectrometry Data for Reaction Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Reactant) | C₉H₇ClO₃ | 198.60 | 198/200 (due to ³⁵Cl/³⁷Cl) | 163, 135, 103 |
| Methyl 4-(phenoxycarbonyl)benzoate (Ester) | C₁₄H₁₂O₃ | 228.24 | 228 | 197, 135, 105, 77 |
| Methyl 4-(benzylcarbamoyl)benzoate (Amide) | C₁₆H₁₅NO₃ | 269.29 | 269 | 164, 136, 106, 91 |
Note: Key fragment ions are predicted based on common fragmentation pathways for esters and amides and may vary depending on the ionization method and energy.
Experimental Protocols
3.1. Synthesis of Methyl 4-(benzylcarbamoyl)benzoate (Amide Product)
-
Dissolve benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[1]
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
3.2. LC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Caption: A typical workflow for LC-MS analysis of reaction products.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, other techniques offer complementary information for a comprehensive characterization of the reaction products.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural fragments. | High sensitivity, specificity, and speed. Ideal for reaction monitoring.[1] | Isomers can be difficult to distinguish. Fragmentation can sometimes be complex. |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms, stereochemistry. | Non-destructive, provides unambiguous structure elucidation, quantitative. | Lower sensitivity than MS, requires larger sample amounts, more expensive. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast, simple sample preparation, good for monitoring reaction progress. | Provides limited structural information, not suitable for complex mixtures. |
| HPLC with UV Detection | Purity assessment, quantification of starting material and product. | Robust, widely available, excellent for quantitative analysis. | Does not provide structural information beyond retention time. |
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation. For the amide product, ¹H NMR would show characteristic peaks for the aromatic protons, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methyl ester protons. ¹³C NMR would confirm the presence of the carbonyl carbons of the amide and ester groups.
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is excellent for quickly confirming the conversion of the acyl chloride to the desired ester or amide. The disappearance of the acyl chloride C=O stretch (around 1785 cm⁻¹) and the appearance of a new C=O stretch for the ester (around 1720 cm⁻¹) or amide (around 1650 cm⁻¹) provides clear evidence of the reaction's progress.
Conclusion
The characterization of reaction products of this compound is most effectively achieved through a multi-technique approach. Mass spectrometry, particularly LC-MS, is indispensable for confirming the molecular weight of the product and identifying impurities with high sensitivity. However, for complete and unambiguous structural confirmation, NMR spectroscopy is unparalleled. FTIR and HPLC with UV detection serve as rapid and reliable supporting techniques for monitoring reaction progress and assessing purity. The choice of analytical method will ultimately depend on the specific requirements of the research, balancing the need for detailed structural information with considerations of sample amount, throughput, and cost.
References
A Researcher's Guide to Validating Amide Bond Formation with Methyl 4-(chlorocarbonyl)benzoate Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the robust formation of amide bonds is a critical step in synthesizing a vast array of molecules, from active pharmaceutical ingredients to novel materials. Methyl 4-(chlorocarbonyl)benzoate is a versatile reagent for this purpose, offering a reactive acyl chloride for efficient coupling with amines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical tool to validate the successful formation of the amide linkage. This guide provides a comparative analysis of the NMR data before and after the reaction, a detailed experimental protocol, and a look at alternative synthetic strategies.
Comparative NMR Data: Reactant vs. Product
The transformation of this compound to an amide is clearly evidenced by distinct changes in both ¹H and ¹³C NMR spectra. The following tables summarize the key chemical shift differences observed upon reaction with a primary amine, using the formation of Methyl 4-(butylcarbamoyl)benzoate as a representative example.
Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
| Proton Assignment | This compound (Reactant) | Methyl 4-(butylcarbamoyl)benzoate (Product) | Key Observation |
| Aromatic Protons (ortho to -COCl/-CONH) | ~8.15 ppm (d, J ≈ 8.5 Hz) | ~7.85 ppm (d, J ≈ 8.5 Hz) | Upfield shift of protons ortho to the newly formed amide group. |
| Aromatic Protons (ortho to -CO₂Me) | ~8.05 ppm (d, J ≈ 8.5 Hz) | ~7.95 ppm (d, J ≈ 8.5 Hz) | Minor upfield shift. |
| Methyl Ester Protons (-OCH₃) | ~3.95 ppm (s) | ~3.90 ppm (s) | Minor upfield shift. |
| Amide N-H Proton | N/A | ~6.5-7.5 ppm (broad s) | Appearance of a new broad singlet, characteristic of an amide proton. |
| Butyl Chain Protons (-CH₂-NH-) | N/A | ~3.40 ppm (q, J ≈ 7.0 Hz) | Appearance of a new quartet for the methylene (B1212753) group adjacent to the nitrogen. |
| Butyl Chain Protons (-CH₂-CH₂-NH-) | N/A | ~1.60 ppm (sextet, J ≈ 7.5 Hz) | Appearance of a new sextet for the next methylene group. |
| Butyl Chain Protons (-CH₂-CH₃) | N/A | ~1.40 ppm (sextet, J ≈ 7.5 Hz) | Appearance of a new sextet for the penultimate methylene group. |
| Butyl Chain Protons (-CH₃) | N/A | ~0.95 ppm (t, J ≈ 7.3 Hz) | Appearance of a new triplet for the terminal methyl group. |
Table 2: ¹³C NMR Chemical Shift Comparison (100 MHz, CDCl₃)
| Carbon Assignment | This compound (Reactant) | Methyl 4-(butylcarbamoyl)benzoate (Product) | Key Observation |
| Acyl Chloride Carbonyl (-COCl) | ~168 ppm | N/A | Disappearance of the acyl chloride carbonyl signal. |
| Amide Carbonyl (-CONH) | N/A | ~167 ppm | Appearance of a new amide carbonyl signal. |
| Ester Carbonyl (-CO₂Me) | ~165 ppm | ~166 ppm | Minor downfield shift. |
| Aromatic C (ipso to -COCl/-CONH) | ~135 ppm | ~138 ppm | Downfield shift of the carbon attached to the new amide group. |
| Aromatic C (ipso to -CO₂Me) | ~133 ppm | ~132 ppm | Minor upfield shift. |
| Aromatic C-H | ~131, 130 ppm | ~130, 128 ppm | General upfield shift of aromatic C-H signals. |
| Methyl Ester Carbon (-OCH₃) | ~53 ppm | ~52 ppm | Minor upfield shift. |
| Butyl Chain Carbons | N/A | ~40, 32, 20, 14 ppm | Appearance of new signals corresponding to the butyl chain carbons. |
Visualizing the Reaction and Analysis Workflow
The process of amide synthesis followed by NMR validation can be streamlined into a clear workflow.
Caption: Workflow for amide synthesis and NMR validation.
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a representative protocol for the synthesis of an amide using this compound and its subsequent NMR analysis.
Synthesis of Methyl 4-(phenylcarbamoyl)benzoate
-
Materials:
-
This compound (1.0 eq)
-
Aniline (B41778) (1.0 eq)
-
Triethylamine (B128534) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve aniline and triethylamine in anhydrous DCM.
-
Add the aniline/triethylamine solution dropwise to the stirred solution of this compound at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified product.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹H NMR, use a standard single-pulse experiment with 16-64 scans.
-
For ¹³C NMR, use a proton-decoupled single-pulse experiment with 1024 or more scans to achieve a good signal-to-noise ratio.
-
Key Diagnostic NMR Signals for Validation
The validation of amide bond formation hinges on the identification of key changes in the NMR spectra.
Caption: Key diagnostic NMR signals for reaction validation.
Comparison with Alternative Methods
While the use of acyl chlorides like this compound is a robust method for amide synthesis, several alternatives exist, each with its own advantages and disadvantages.
Table 3: Comparison of Amide Bond Formation Methods
| Method | Reagents | Advantages | Disadvantages |
| Acyl Chloride | This compound + Amine | High reactivity, generally high yields, straightforward procedure. | Moisture sensitive, generates HCl byproduct requiring a base, can be harsh for sensitive substrates. |
| Carboxylic Acid Coupling | Carboxylic Acid + Amine + Coupling Agent (e.g., HATU, HBTU, EDC) | Milder reaction conditions, broad substrate scope, suitable for peptide synthesis. | Coupling agents can be expensive, may require careful purification to remove byproducts. |
| Acid Anhydride | Acid Anhydride + Amine | Good reactivity, often cleaner than acyl chlorides. | Less reactive than acyl chlorides, produces a carboxylic acid byproduct. |
| Ester Aminolysis | Ester + Amine | Atom economical, can be performed under mild conditions. | Often requires high temperatures or catalysts, can be slow. |
Comparative study of Methyl 4-(chlorocarbonyl)benzoate and isophthaloyl chloride in polymerization
A Comparative Guide to Monomer Functionality in Aromatic Polymer Synthesis: Isophthaloyl Chloride versus Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Building Blocks
In the synthesis of high-performance aromatic polymers, the choice of monomer is paramount as it dictates the final properties and applicability of the material. This guide provides a comparative study of two acyl chloride monomers: the difunctional isophthaloyl chloride and the monofunctional this compound. Their distinct functionalities lead to fundamentally different roles in polymerization, resulting in polymers with unique characteristics.
Introduction to the Monomers
Isophthaloyl chloride (IPC) is a difunctional aromatic acyl chloride. Its two reactive chlorocarbonyl groups, positioned at the meta positions of the benzene (B151609) ring, enable it to act as a building block for high-molecular-weight aromatic polymers such as polyamides (aramids) and polyesters.[1][2] The meta-linkage imparts a kinked structure to the polymer chain, which influences properties like solubility and glass transition temperature.[3] A notable application of isophthaloyl chloride is in the synthesis of poly(m-phenylene isophthalamide), commercially known as Nomex®, a material renowned for its thermal resistance and flame retardancy.[4]
This compound is a monofunctional aromatic acyl chloride, featuring one highly reactive chlorocarbonyl group and a less reactive methyl ester group.[5] This structural difference means it cannot form long polymer chains on its own. Instead, it is primarily utilized as an end-capping agent to control the molecular weight of polymers or to introduce a methyl benzoate (B1203000) functional group at the polymer chain ends.[6][7] This end-capping can modify the polymer's properties, such as solubility and thermal stability.
Comparative Data of Resulting Polymers
The functional differences between isophthaloyl chloride and this compound lead to polymers with distinct properties. The following table summarizes typical properties of polymers synthesized using isophthaloyl chloride as the primary monomer, and the expected effects of using this compound as an end-capping agent.
| Property | Polymer from Isophthaloyl Chloride (e.g., Poly(m-phenylene isophthalamide)) | Expected Effect of End-Capping with this compound |
| Molecular Weight | High (can be > 100,000 g/mol ) | Controlled and generally lower |
| Polymer Architecture | Linear or cross-linked high polymer | Linear polymer with methyl benzoate end groups |
| Glass Transition Temp. (Tg) | Typically high (e.g., 270-280 °C)[6] | May be slightly lowered due to increased chain-end free volume |
| Thermal Decomposition (TGA) | High (e.g., > 400 °C in N2)[6] | Generally high, but may be influenced by the nature of the end-groups |
| Tensile Strength | High (e.g., 80-110 MPa)[6] | Dependent on the final molecular weight; generally lower than high MW polymer |
| Solubility | Often soluble in polar aprotic solvents with salts (e.g., NMP/LiCl)[6] | Potentially improved solubility due to lower molecular weight and end-group functionality |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible polymer synthesis. Below are representative protocols for the synthesis of an aromatic polyamide using isophthaloyl chloride and a conceptual protocol for end-capping a polyester (B1180765).
Protocol 1: Synthesis of Poly(m-phenylene isophthalamide) via Low-Temperature Solution Polymerization
This protocol describes the synthesis of a high-molecular-weight aromatic polyamide using isophthaloyl chloride and m-phenylenediamine (B132917).
Materials:
-
m-Phenylenediamine
-
Isophthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine (B92270), anhydrous
Procedure:
-
Drying: All glassware, NMP, and LiCl must be thoroughly dried to prevent premature reaction of the acyl chloride.
-
Diamine Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve m-phenylenediamine and LiCl in anhydrous NMP.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Polymerization: Slowly add an equimolar amount of isophthaloyl chloride to the stirred solution. Add a small amount of pyridine to act as an acid scavenger. The reaction is allowed to proceed at 0°C for 1-2 hours and then at room temperature for 12-24 hours.
-
Precipitation: The resulting viscous polymer solution is poured into vigorously stirred methanol to precipitate the polyamide.
-
Purification and Drying: The polymer is collected by filtration, washed with methanol and hot water, and dried in a vacuum oven.[6]
Protocol 2: Conceptual Protocol for End-Capping of an Aromatic Polyester
This conceptual protocol is based on the principles of melt polymerization and the use of a monofunctional agent to control molecular weight.
Materials:
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)
-
Bisphenol (e.g., bisphenol A)
-
This compound (as end-capping agent)
-
Polymerization catalyst
Procedure:
-
Monomer Mixture: A mixture of the dicarboxylic acid, bisphenol, and a calculated amount of this compound is charged into a reactor. The amount of the end-capping agent determines the target molecular weight.
-
Melt Polymerization: The mixture is heated to a high temperature under an inert atmosphere to initiate polymerization.
-
Byproduct Removal: A vacuum is applied to remove the condensation byproducts (e.g., water), driving the reaction to completion.
-
Polymer Isolation: The resulting end-capped polyester is extruded and cooled.
Visualizing the Polymerization Processes
The following diagrams, generated using DOT language, illustrate the fundamental differences in the polymerization pathways.
Caption: Polymerization with a difunctional monomer (Isophthaloyl Chloride).
Caption: Polymerization with a monofunctional end-capping agent.
Logical Comparison Workflow
The decision to use isophthaloyl chloride or this compound depends on the desired outcome of the polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. Synthesis of N-methylol polyamide 4: characterization, properties, and biodegradability - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. US4680372A - In-situ end-capping melt prepared aromatic polyester with phenyl benzoate - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
A Comparative Guide to Assessing the Purity of Compounds Synthesized from Methyl 4-(chlorocarbonyl)benzoate by HPLC
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that dictates the reliability of experimental results and the safety and efficacy of potential therapeutic agents. Methyl 4-(chlorocarbonyl)benzoate is a versatile reagent used in the synthesis of a wide array of esters and amides, which serve as intermediates in the pharmaceutical and fine chemical industries.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of these non-volatile and thermally labile compounds, offering high resolution and quantitative accuracy.[3][4][5][6]
This guide provides an objective comparison of HPLC for the purity determination of two representative compounds synthesized from this compound: Methyl 4-(phenylcarbamoyl)benzoate (an amide) and Methyl 4-(phenoxycarbonyl)benzoate (an ester). We present detailed experimental protocols for their synthesis and subsequent purity analysis by Reversed-Phase HPLC (RP-HPLC), supported by comparative data. Furthermore, we will contrast the utility of HPLC with other common analytical techniques.
Synthesis of Derivatives from this compound
The highly reactive acyl chloride group of this compound allows for straightforward nucleophilic acyl substitution reactions to form amides and esters.[1]
Experimental Protocol: Synthesis of Methyl 4-(phenylcarbamoyl)benzoate
-
To a solution of aniline (B41778) (1.0 eq) and triethylamine (B128534) (1.2 eq) in dichloromethane (B109758) (DCM) at 0 °C, add a solution of this compound (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to yield Methyl 4-(phenylcarbamoyl)benzoate as a white solid.
Experimental Protocol: Synthesis of Methyl 4-(phenoxycarbonyl)benzoate
-
To a solution of phenol (B47542) (1.0 eq) and pyridine (B92270) (1.2 eq) in tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water, 1N NaOH, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The resulting crude product, Methyl 4-(phenoxycarbonyl)benzoate, can be further purified by column chromatography on silica (B1680970) gel.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the preeminent method for assessing the purity of the synthesized aromatic amides and esters due to its high resolving power and sensitivity for UV-active compounds.[3][4][7] A single, robust HPLC method can often be used to analyze both the starting material and the resulting products, allowing for a clear assessment of conversion and purity.
Experimental Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and subsequent HPLC purity analysis.
Detailed HPLC Protocol
This method is suitable for the analysis of the starting material, this compound, and the synthesized products, Methyl 4-(phenylcarbamoyl)benzoate and Methyl 4-(phenoxycarbonyl)benzoate.
-
Instrumentation : HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient :
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a sample solution of approximately 1 mg/mL in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Analysis
The following table summarizes representative data from the HPLC analysis of the synthesized compounds. Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) | Potential Impurities |
| This compound | 12.5 | 99.2 | 99.2 | Terephthalic acid monomethyl ester |
| Methyl 4-(phenylcarbamoyl)benzoate | 15.8 | 98.5 | 98.5 | Unreacted Aniline, this compound |
| Methyl 4-(phenoxycarbonyl)benzoate | 17.2 | 97.9 | 97.9 | Unreacted Phenol, this compound |
Note: The data presented are representative and intended for comparative purposes.
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for quantitative purity analysis of these compounds, other techniques can provide complementary information.[7][8]
| Analytical Method | Principle | Advantages | Disadvantages | Suitability for This Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase.[3] | High resolution, high sensitivity, excellent for quantitative analysis, suitable for non-volatile compounds.[3][4] | Higher cost, requires skilled operators.[6] | Excellent : The most suitable technique for routine quality control and accurate purity determination of these compounds.[3] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid support. | Simple, rapid, low cost, useful for reaction monitoring. | Primarily qualitative or semi-quantitative, lower resolution and sensitivity compared to HPLC.[4] | Good : Ideal for rapid, in-process monitoring of the reaction progress but not for final, accurate purity assessment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides definitive structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte.[7] | Lower sensitivity compared to HPLC, more complex data interpretation, higher instrument cost. | Very Good : Excellent for structural confirmation of the final product and for identifying impurities if they are present in sufficient quantities. qNMR is a powerful orthogonal method for absolute purity determination.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning of volatile analytes between a stationary phase and a carrier gas. | High resolution and sensitivity for volatile compounds, provides mass information for identification. | Not suitable for non-volatile or thermally labile compounds like the target products without derivatization. | Poor : The target amide and ester are not sufficiently volatile for direct GC analysis, making this method impractical. |
Logical Selection of an Analytical Technique
The choice of an analytical method is guided by the specific requirements of the analysis.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
For the accurate and reliable purity assessment of non-volatile compounds synthesized from this compound, High-Performance Liquid Chromatography (HPLC) stands out as the most robust and widely applicable technique. It provides precise quantitative data that is essential for quality control in research and drug development. While other methods like TLC and NMR are invaluable for reaction monitoring and structural elucidation, respectively, HPLC remains the cornerstone for final purity determination. The detailed protocols and comparative data in this guide are intended to assist researchers in making informed decisions for the analysis of this important class of chemical intermediates.
References
- 1. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 2. Methyl 4-(phenylcarbamoyl)benzoate – Biotuva Life Sciences [biotuva.com]
- 3. Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Different Bases in Reactions with Methyl 4-(chlorocarbonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-(chlorocarbonyl)benzoate is a versatile bifunctional reagent widely utilized in organic synthesis, particularly in the formation of amide and ester linkages crucial for the development of novel pharmaceutical compounds and functional materials. The high reactivity of the acyl chloride group facilitates nucleophilic acyl substitution with a variety of nucleophiles, including amines and alcohols. A critical component of these reactions is the choice of base, which serves to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion and influencing yield, purity, and reaction kinetics. This guide provides an objective comparison of the efficacy of commonly employed organic and inorganic bases in these reactions, supported by experimental data.
Comparison of Common Bases
The selection of an appropriate base is contingent upon several factors, including the reactivity of the nucleophile, the desired reaction conditions (temperature, solvent), and the acid sensitivity of the reactants and products. The most frequently used bases fall into two categories: organic tertiary amines and inorganic carbonates or hydroxides.
Organic Bases: Triethylamine (B128534) (TEA) and pyridine (B92270) are the most common organic bases used in acylation reactions. They act as HCl scavengers, forming insoluble hydrochloride salts that can often be easily removed by filtration. 4-(Dimethylamino)pyridine (DMAP) is typically used in catalytic amounts alongside a stoichiometric base to accelerate the reaction, especially with less reactive nucleophiles.
Inorganic Bases: Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH) offer a cost-effective and often milder alternative to organic bases. They are particularly useful in biphasic reaction conditions or when the starting materials or products are sensitive to the more nucleophilic character of some organic bases. Reactions with inorganic bases can sometimes result in cleaner reaction profiles and easier work-up procedures.
Quantitative Data Presentation
The following table summarizes quantitative data for the reaction of this compound with various nucleophiles using different bases. It is important to note that the data has been compiled from different sources and reaction conditions may not be identical, thus the comparisons should be interpreted accordingly.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Triethylamine | Dichloromethane (B109758) (DCM) | 0 to RT | 2-4 | >90 (Typical) | General Protocol |
| Benzylamine | Pyridine | Dichloromethane (DCM) | 0 to RT | 2-4 | >90 (Typical) | General Protocol |
| 4-Aminophenol | Sodium Carbonate | Acetone (B3395972)/Water | RT | 3 | 85 | Inferred from similar reactions |
| Piperidine | Triethylamine | Chloroform | RT | 0.5 | Excellent | [] |
| Generic Alcohol | Pyridine | Dichloromethane (DCM) | RT | 1-3 | High (Typical) | General Protocol |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Amide Synthesis using Triethylamine (General Schotten-Baumann Conditions)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1-1.5 equivalents) to the solution with stirring.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Amide Synthesis using an Inorganic Base (e.g., Sodium Carbonate)
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as acetone or a biphasic mixture of an organic solvent and water.
-
Add an aqueous solution of sodium carbonate (1.5-2.0 equivalents).
-
To this vigorously stirred mixture, add a solution of this compound (1.05 equivalents) in the organic solvent dropwise at room temperature.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting solid product can be further purified by recrystallization.
Mandatory Visualizations
Caption: General workflow for the reaction of this compound.
References
A Researcher's Guide: Benchmarking Methyl 4-(chlorocarbonyl)benzoate Against Novel Coupling Reagents
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the efficient formation of amide and ester bonds is of paramount importance. For decades, acyl chlorides like Methyl 4-(chlorocarbonyl)benzoate have been workhorse reagents for these transformations due to their high reactivity. However, the advent of novel coupling reagents has presented researchers with a broader toolkit, offering potential advantages in terms of milder reaction conditions, reduced side reactions, and enhanced safety profiles.
This guide provides an objective comparison of this compound with contemporary coupling reagents, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic challenges.
Performance Characteristics: A Comparative Overview
The choice of a coupling reagent is often a balance between reactivity, selectivity, and practicality. While this compound offers the advantage of high electrophilicity, this can also be a drawback when working with sensitive substrates. Novel coupling reagents, on the other hand, often provide a more controlled activation of the carboxylic acid, minimizing undesirable side reactions.
Table 1: Comparison of Performance Indicators for Amide Bond Formation
| Feature | This compound (Acyl Chloride) | HATU (Uronium-based) | COMU (Uronium-based) | PyBOP (Phosphonium-based) |
| Reactivity | Very High | Very High | High | High |
| Reaction Time | Typically short (minutes to a few hours) | Fast (often complete within 1-2 hours) | Fast (often complete within 1-2 hours) | Fast (often complete within a few minutes)[1] |
| Typical Yield | Good to Excellent | Excellent | Excellent | Good to Excellent |
| Racemization Risk | Potential risk, especially with chiral centers | Low, suppressed by HOAt moiety[2] | Very low, especially with controlled base[3] | Low, suppressed by HOBt moiety |
| Byproducts | HCl (corrosive, requires base) | Tetramethylurea (water-soluble) | Morpholine-based urea (B33335) (water-soluble) | HMPA (carcinogenic with BOP) or tris(pyrrolidino)phosphine oxide (less hazardous with PyBOP)[1] |
| Handling | Moisture-sensitive, corrosive | Stable solid, can be weighed in air | Stable solid, non-explosive alternative to HOBt-based reagents[4] | Stable solid, can be weighed in air |
| Cost | Generally low | High | High | High |
Table 2: Comparison of Performance Indicators for Ester Bond Formation
| Feature | This compound (Acyl Chloride) | DCC/DMAP (Carbodiimide) | PyBOP (Phosphonium-based) |
| Reactivity | Very High | Moderate | High |
| Reaction Time | Typically short | Can be several hours | Fast |
| Typical Yield | Good to Excellent | Good | Good to Excellent |
| Substrate Scope | Broad, but can be too harsh for sensitive alcohols | Good for acid-sensitive substrates | Broad, effective for hindered alcohols |
| Byproducts | HCl | Dicyclohexylurea (DCU), often insoluble and hard to remove | Tris(pyrrolidino)phosphine oxide |
| Handling | Moisture-sensitive, corrosive | Moisture-sensitive, skin irritant | Stable solid |
| Cost | Generally low | Moderate | High |
The Relevance in Drug Discovery: The p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2.[5][6] In many cancers, p53 is wild-type but its function is abrogated by the overexpression of MDM2.[6] Therefore, inhibiting the p53-MDM2 interaction is a promising therapeutic strategy.[7][8] The synthesis of small molecule inhibitors that disrupt this interaction often involves the formation of crucial amide bonds, making it an excellent case study for comparing coupling reagents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a model amide and ester, illustrating the practical application of this compound and a selection of novel coupling reagents.
Amide Synthesis: N-phenyl-4-(methoxycarbonyl)benzamide
Protocol 1: Amide Synthesis using this compound
-
Materials: this compound, aniline, triethylamine (B128534), dichloromethane (B109758) (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Amide Synthesis using HATU
-
Materials: 4-(Methoxycarbonyl)benzoic acid, aniline, HATU, N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF), ethyl acetate (B1210297), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
In a round-bottom flask, dissolve 4-(Methoxycarbonyl)benzoic acid (1.0 eq), aniline (1.1 eq), and HATU (1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Ester Synthesis: Phenyl 4-(methoxycarbonyl)benzoate
Protocol 3: Ester Synthesis using this compound
-
Materials: this compound, phenol (B47542), pyridine (B92270), dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 4: Ester Synthesis using PyBOP
-
Materials: 4-(Methoxycarbonyl)benzoic acid, phenol, PyBOP, DIPEA, DCM, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure:
-
In a round-bottom flask, dissolve 4-(Methoxycarbonyl)benzoic acid (1.0 eq), phenol (1.2 eq), and PyBOP (1.2 eq) in DCM.
-
Add DIPEA (2.5 eq) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound remains a highly effective and cost-efficient reagent for the synthesis of amides and esters, particularly in large-scale applications where its high reactivity and the straightforward removal of byproducts are advantageous.[9] However, for the synthesis of complex molecules, such as those targeted in drug discovery, the use of novel coupling reagents like HATU, COMU, and PyBOP offers significant benefits. These modern reagents provide milder reaction conditions, which is crucial for preserving sensitive functional groups and maintaining the stereochemical integrity of chiral centers.[2] The water-solubility of their byproducts can also simplify purification processes.[3] The choice between an acyl chloride and a novel coupling reagent will ultimately depend on the specific requirements of the synthesis, including the complexity and sensitivity of the substrates, the desired level of purity, and considerations of cost and scale.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new inhibitors of p53–MDM2 interaction with a chalcone scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 8. Inhibition of the p53-MDM2 interaction: targeting a protein-protein interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Safety Operating Guide
Safe Disposal of Methyl 4-(chlorocarbonyl)benzoate: A Step-by-Step Guide for Laboratory Professionals
Methyl 4-(chlorocarbonyl)benzoate is a reactive chemical that requires careful handling and specific disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides detailed protocols for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions:
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1] A critical hazard is its reactivity with water, which liberates toxic gas.[1] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[1]
| Hazard | Personal Protective Equipment (PPE) | First Aid Measures |
| Causes severe skin burns and eye damage [1][2] | Wear protective gloves, protective clothing, eye protection, and face protection.[1] | Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water or shower.[1] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention for both.[1] |
| May cause respiratory irritation [1] | Use only outdoors or in a well-ventilated area. Do not breathe dust/fume/gas/mist/vapors/spray.[1] | Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1] |
| Contact with water liberates toxic gas [1] | Do not allow contact with water.[1] | In case of a spill, do not expose it to water.[1] |
| Harmful if swallowed [2][3] | Do not eat, drink or smoke when using this product. Wash face, hands, and any exposed skin thoroughly after handling.[1] | Ingestion: Rinse mouth. Do NOT induce vomiting.[1] Immediately call a poison center or doctor.[1] |
Disposal Procedure: Neutralization of this compound
Small quantities of this compound can be neutralized in the laboratory before disposal. This procedure is based on the hydrolysis of the acyl chloride functional group to a less reactive carboxylic acid salt using a basic solution.
Experimental Protocol for Neutralization:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.
-
Wear the required PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Prepare a 2.5 M solution of sodium hydroxide (B78521) (NaOH).
-
-
Neutralization Reaction:
-
In a three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer, place a calculated excess of the 2.5 M sodium hydroxide solution.[4]
-
Slowly add the this compound dropwise to the stirred sodium hydroxide solution.[4] The reaction is exothermic, so control the rate of addition to maintain a safe temperature.
-
After the addition is complete, continue stirring the mixture until the reaction is complete and the solid has dissolved.
-
-
Final Disposal:
-
Allow the solution to cool to room temperature.
-
Check the pH of the resulting solution to ensure it is neutral (pH 6-8). If necessary, adjust the pH with a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5][6]
-
Waste Management Workflow
References
Personal protective equipment for handling Methyl 4-(chlorocarbonyl)benzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals like Methyl 4-(chlorocarbonyl)benzoate. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risks and ensure compliance with safety standards.
Chemical Identifier:
-
Name: this compound
-
Synonym(s): 4-Chlorocarbonylbenzoic acid methyl ester, Methyl 4-(chloroformyl)benzoate, Methyl terephthaloyl chloride
-
CAS Number: 7377-26-6
Primary Hazards: this compound is a corrosive solid that causes severe skin burns and eye damage.[1][2] It is harmful if swallowed and may cause respiratory irritation.[1] A significant hazard is its reaction with water or moisture, which liberates toxic hydrogen chloride gas.[1]
Personal Protective Equipment (PPE)
A systematic approach to safety begins with the correct selection and use of PPE. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect against splashes and dust that can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber, or PVC). Gloves must be inspected before use.[4][5][6] | To prevent skin contact which can result in severe burns.[1][4] |
| Body Protection | A chemical-resistant lab coat or a complete suit protecting against chemicals.[1][4] | To protect the body from accidental splashes and contact with the solid. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask or a respirator with P3 cartridges). | To prevent inhalation of dust and vapors that can damage the respiratory tract.[1] |
Safety Operating Guide
A systematic approach is critical for the safe handling of this compound. The following step-by-step protocol outlines the procedure from preparation to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, exclusively within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Incompatible materials include water, strong oxidizing agents, bases, and alcohols.[1]
2. Handling Procedure:
-
Wear all the requisite PPE as detailed in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
When not in use, keep containers securely sealed to prevent exposure to moisture.[1]
-
After handling, wash hands and other exposed areas thoroughly.[1][7]
3. Spill Response:
-
In case of a spill, evacuate the area immediately.
-
For minor spills, absorb with an inert, dry material such as sand, earth, or vermiculite.[4]
-
Do not use water to clean up spills.[1]
-
Collect the absorbed material into a suitable, labeled, and tightly sealed container for disposal.[1]
-
Do not allow the spilled chemical to enter drains or waterways.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Container: All waste, including spilled material and empty containers, must be collected in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the contents and the container at an approved waste disposal plant.[1][7] Follow all local, state, and federal regulations for hazardous waste disposal.
-
Environmental Precautions: Do not release the chemical or its waste into the environment, including drains, soil, or water systems.[1]
Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. chemical-label.com [chemical-label.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. Methyl 4-(Chloroformyl)benzoate | 7377-26-6 | TCI AMERICA [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
